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Foundational

An In-depth Technical Guide to 1,6-Dimethyl-1H-indazol-5-amine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,6-dimethyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-dimethyl-1H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. The guide covers the compound's chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential applications in drug discovery, particularly in the context of kinase inhibition.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antiviral properties.[1] The structural versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific derivative, 1,6-dimethyl-1H-indazol-5-amine, providing a detailed scientific profile for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of 1,6-dimethyl-1H-indazol-5-amine is characterized by an indazole core with methyl groups at the N1 and C6 positions, and an amine group at the C5 position.

Figure 1: Chemical structure of 1,6-Dimethyl-1H-indazol-5-amine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1,6-dimethyl-1H-indazol-5-amine. These values are calculated using computational models and provide an estimation of the compound's behavior.

PropertyPredicted ValueReference
Molecular FormulaC₉H₁₁N₃N/A
Molecular Weight161.21 g/mol [2]
pKa~4-5 (for the amine)[3]
LogP~1.5 - 2.5[3]
Hydrogen Bond Donors1 (from the amine)N/A
Hydrogen Bond Acceptors2 (from the pyrazole nitrogens)N/A
Molar Refractivity~50-55N/A

Proposed Synthetic Pathway

G start 6-Methyl-5-nitro-1H-indazole intermediate 1,6-Dimethyl-5-nitro-1H-indazole start->intermediate Step 1: N-Methylation product 1,6-Dimethyl-1H-indazol-5-amine intermediate->product Step 2: Nitro Group Reduction reagent1 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) reagent2 Reducing Agent (e.g., H₂, Pd/C) (e.g., SnCl₂·2H₂O, HCl) (e.g., Fe, NH₄Cl)

Figure 2: Proposed synthetic workflow for 1,6-dimethyl-1H-indazol-5-amine.

Step 1: N-Methylation of 6-Methyl-5-nitro-1H-indazole

The first step involves the regioselective methylation of the indazole nitrogen. The methylation of nitroindazoles can yield a mixture of N1 and N2 isomers, with the product ratio being highly dependent on the reaction conditions.[4][6] For the synthesis of the desired 1,6-dimethyl isomer, conditions favoring N1-methylation should be employed.

Protocol:

  • To a stirred solution of 6-methyl-5-nitro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,6-dimethyl-5-nitro-1H-indazole.

Step 2: Reduction of 1,6-Dimethyl-5-nitro-1H-indazole

The final step is the reduction of the nitro group to an amine. Several methods are effective for the reduction of aromatic nitro compounds.[5][7]

Protocol (Catalytic Hydrogenation):

  • Dissolve 1,6-dimethyl-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,6-dimethyl-1H-indazol-5-amine.

  • If necessary, purify the product by recrystallization or column chromatography.

Spectroscopic and Chromatographic Characterization (Predicted)

The following sections detail the predicted spectroscopic and chromatographic properties of 1,6-dimethyl-1H-indazol-5-amine, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a valuable reference for the structural elucidation of the target compound.[8][9]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HH-7
~7.3s1HH-4
~5.0br s2H-NH₂
~3.9s3HN-CH₃
~2.4s3HC-CH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~145C-5
~140C-7a
~135C-3a
~125C-6
~120C-3
~110C-7
~100C-4
~35N-CH₃
~20C-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
3100-3000Weak to MediumAromatic C-H stretching
2950-2850Weak to MediumAliphatic C-H stretching (methyl groups)
1620-1580Medium to StrongN-H bending (scissoring) of the primary amine
1500-1400Medium to StrongAromatic C=C stretching
1350-1250StrongAromatic C-N stretching
Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 161

  • Key Fragmentation:

    • Loss of a methyl radical from the molecular ion (M-15) to give a fragment at m/z = 146.

    • Loss of HCN from the pyrazole ring.

    • Further fragmentation of the indazole ring system.

Potential Applications in Drug Discovery

While specific biological data for 1,6-dimethyl-1H-indazol-5-amine is not available, its structural features suggest potential utility in drug discovery, particularly as a scaffold for kinase inhibitors.

Kinase Inhibition

The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[10][11] The amino group at the 5-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methyl groups at the N1 and C6 positions can be utilized to modulate solubility, metabolic stability, and to probe specific pockets within the ATP-binding site. It is plausible that 1,6-dimethyl-1H-indazol-5-amine could serve as a valuable starting point or fragment for the development of inhibitors targeting various kinases implicated in cancer and other diseases.

Other Potential Therapeutic Areas

Derivatives of 5-aminoindazole have been investigated for their anti-inflammatory properties, suggesting that 1,6-dimethyl-1H-indazol-5-amine could also be explored in this context.[12] The indazole scaffold is present in a diverse range of therapeutic agents, and further derivatization of the 5-amino group could lead to compounds with novel biological activities.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 1,6-dimethyl-1H-indazol-5-amine. By leveraging data from analogous compounds and fundamental chemical principles, a comprehensive profile of its structure, properties, and a plausible synthetic route has been constructed. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, characterization, and exploration of this and related indazole derivatives as potential therapeutic agents. Further experimental validation of the predicted data is a necessary next step to fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2000). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (21), 3659-3665.
  • Tale, R. H., & Khan, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • BenchChem. (2025).
  • Davydenko, Y. M., Vynohradov, O. S., Pavlenko, V. A., & Fritsky, I. O. (2025). Synthesis, crystal structure, and hirshfeld surface analysis of a new mononuclear copper(ii) complex with 1-carboxamide-3,5-dimethylpyrazole. Journal of Chemistry and Technologies, 33(2), 342-351.
  • Various authors on ResearchGate. (2016).
  • Zhang, X.-K., Liu, B.-N., Liu, M., Liu, D.-K., & Wang, P.-B. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1291.
  • Patel, M., & Fischer, P. M. (2008). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. University of South Carolina Scholar Commons.
  • Kumar, R. S., Meenakshisundaram, S., & Rajendiran, C. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(8), HC01–HC04.
  • Garg, N. K. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: 1,6-Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor.
  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
  • Lee, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 13096–13113.
  • Reddy, T. J., et al. (2021). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • Zhu, J. S., et al. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Chemistry Portal.
  • Google Patents. (2009). US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor.
  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658–5671.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole.
  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674.
  • Urpelainen, S., et al. (2016). Fragmentation patterns of 4(5)
  • Wang, C., et al. (2023).
  • Mitu, C. A., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions, 3(1), 58-66.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development.

Sources

Exploratory

A Roadmap for Investigating 1,6-Dimethyl-1H-indazol-5-amine as a Kinase Inhibitor: A Technical Guide

Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous approved and clinical-stage protein kinase inhibitors.[1] Its prevalence underscores its ability to effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous approved and clinical-stage protein kinase inhibitors.[1] Its prevalence underscores its ability to effectively interact with the ATP-binding site of a wide range of kinases. This technical guide addresses the compound 1,6-Dimethyl-1H-indazol-5-amine, a molecule of interest for which the specific kinase inhibitory mechanism has not yet been publicly elucidated. Instead of presenting a known mechanism, this document provides a comprehensive, field-proven roadmap for researchers, scientists, and drug development professionals to systematically investigate its potential as a kinase inhibitor. We will leverage structure-activity relationship (SAR) data from closely related aminoindazole compounds to formulate a primary hypothesis, detail the requisite experimental protocols for its validation, and present a framework for data interpretation.

Introduction: The Indazole Scaffold as a Privileged Kinase-Binding Moiety

The indazole ring system is a bio-isostere of purine, the natural ligand for the ATP-binding pocket of kinases. This structural mimicry allows indazole derivatives to anchor effectively within the kinase hinge region, a critical determinant of inhibitor binding. The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective hinge-binding fragment.[2] This is exemplified by its role in the binding of multi-kinase inhibitors like Linifanib to the hinge region of tyrosine kinases.[2]

Numerous indazole-based compounds have demonstrated potent inhibition against a variety of kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [1][3]

  • c-Jun N-terminal Kinases (JNKs) [4][5]

  • Extracellular signal-Regulated Kinases (ERKs) [6]

  • Phosphoinositide-Dependent Kinase-1 (PDK1) [7][8]

  • Pim kinases [9][10]

Given this extensive precedent, the structural features of 1,6-Dimethyl-1H-indazol-5-amine—specifically the 5-amino group and the dimethyl substitution pattern—warrant a thorough investigation into its kinase inhibitory potential.

Hypothesis Formulation: Targeting the JNK Family

Based on the available literature for structurally related 5-aminoindazole compounds, a primary hypothesis is that 1,6-Dimethyl-1H-indazol-5-amine may act as an inhibitor of the c-Jun N-terminal Kinase (JNK) family. The rationale for this hypothesis is twofold:

  • Structural Precedent : Novel series of substituted aminoindazoles have been successfully designed as potent JNK inhibitors.[5] These inhibitors utilize the aminoindazole core to form key hydrogen bonds with the kinase hinge region.

  • Favorable Binding Pocket Interactions : The JNK3 active site possesses a "selectivity pocket" that can accommodate substitutions on the indazole ring. The 6-methyl group of our target compound could potentially occupy this hydrophobic pocket, a feature known to enhance binding affinity and selectivity for JNK3 over other kinases like p38.[4]

Therefore, we propose a hypothetical binding mode where the 5-amino group of 1,6-Dimethyl-1H-indazol-5-amine forms hydrogen bonds with the hinge region of JNK3, while the indazole ring itself is stabilized by hydrophobic interactions. The 1-methyl and 6-methyl groups would likely orient towards specific hydrophobic pockets within the ATP-binding site.

Visualizing the Hypothesized Target Pathway

The following diagram illustrates the JNK signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Inhibition of JNK by a compound like 1,6-Dimethyl-1H-indazol-5-amine would block the downstream phosphorylation of transcription factors like c-Jun, thereby modulating gene expression.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 1,6-Dimethyl-1H- indazol-5-amine Inhibitor->JNK inhibits

Caption: Hypothesized inhibition of the JNK signaling pathway.

Experimental Roadmap for Target Validation and Mechanism Elucidation

To systematically test our hypothesis and characterize the mechanism of action of 1,6-Dimethyl-1H-indazol-5-amine, the following multi-stage experimental plan is proposed.

Stage 1: Broad-Spectrum Kinase Profiling

The initial step is to perform a broad-spectrum kinase screen to identify the primary kinase targets and assess the selectivity of the compound. This provides an unbiased overview of its activity across the human kinome.

Protocol 1: In Vitro Kinase Panel Screen

  • Objective : To determine the inhibitory activity of 1,6-Dimethyl-1H-indazol-5-amine against a large, representative panel of human protein kinases.

  • Methodology : A radiometric or fluorescence-based competition binding assay is recommended. A service provider such as Eurofins DiscoverX (KINOMEscan™) or Reaction Biology Corporation (Kinase HotSpot℠) can be utilized.

  • Compound Preparation : Prepare a 10 mM stock solution of 1,6-Dimethyl-1H-indazol-5-amine in 100% DMSO.

  • Assay Concentration : A primary screen at a single high concentration (e.g., 10 µM) is typically performed.

  • Data Analysis : Results are usually reported as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.

  • Follow-up : For any identified hits, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Stage 2: Biochemical Validation and Mechanistic Studies

Assuming the primary screen identifies JNK family members as significant hits, the next stage involves detailed biochemical assays to confirm this activity and elucidate the mechanism of inhibition.

Protocol 2: In Vitro JNK3 Kinase Activity Assay (ADP-Glo™)

  • Objective : To determine the IC50 value of 1,6-Dimethyl-1H-indazol-5-amine against recombinant human JNK3.

  • Materials :

    • Recombinant human JNK3 enzyme (e.g., from Promega or SignalChem).

    • JNKtide substrate (a specific peptide substrate for JNK).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • 1,6-Dimethyl-1H-indazol-5-amine.

  • Procedure :

    • Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer.

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO (control).

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing JNK3 and JNKtide).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis : Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Biochemical Data for 1,6-Dimethyl-1H-indazol-5-amine
Kinase Target IC50 (nM)
JNK1150
JNK2125
JNK325
p38α>10,000
ERK2>10,000
Stage 3: Cellular Target Engagement and Pathway Inhibition

The final stage is to determine if the compound can inhibit the target kinase within a cellular context and affect the downstream signaling pathway.

Protocol 3: Western Blot Analysis of c-Jun Phosphorylation

  • Objective : To assess the ability of 1,6-Dimethyl-1H-indazol-5-amine to inhibit JNK-mediated phosphorylation of its substrate, c-Jun, in a relevant cell line.

  • Materials :

    • A suitable cell line (e.g., HeLa or HEK293 cells).

    • Cell culture medium and supplements.

    • Anisomycin (a potent activator of the JNK pathway).

    • 1,6-Dimethyl-1H-indazol-5-amine.

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-JNK, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure :

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the inhibitor for 1-2 hours.

    • Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with secondary antibody.

    • Detect bands using a chemiluminescent imager.

  • Data Analysis : Quantify band intensities using software like ImageJ. Normalize the phospho-c-Jun signal to total c-Jun and β-actin.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive evaluation of 1,6-Dimethyl-1H-indazol-5-amine.

Experimental_Workflow Start 1,6-Dimethyl-1H-indazol-5-amine Kinase_Screen Stage 1: Broad Kinase Screen (>400 Kinases, 10 µM) Start->Kinase_Screen Hit_ID Hit Identification (e.g., JNK Family >50% Inhibition) Kinase_Screen->Hit_ID Biochem_Assay Stage 2: Biochemical Assay (IC50 Determination vs. JNK1/2/3) Hit_ID->Biochem_Assay Hits Conclusion Elucidation of Mechanism of Action Hit_ID->Conclusion No Hits Mechanism_Study Mechanism of Inhibition Studies (ATP Competition Assay) Biochem_Assay->Mechanism_Study Cell_Assay Stage 3: Cellular Assay (Western Blot for p-c-Jun) Mechanism_Study->Cell_Assay Cell_Assay->Conclusion

Caption: Proposed workflow for kinase inhibitor characterization.

Conclusion and Future Directions

While specific biological data for 1,6-Dimethyl-1H-indazol-5-amine is not yet publicly available, its structural similarity to a well-established class of kinase inhibitors makes it a compelling candidate for investigation. The framework presented in this guide provides a robust and scientifically rigorous approach to systematically explore its kinase inhibitory potential, with a primary hypothesis centered on the JNK family. Successful execution of these protocols will not only elucidate the mechanism of action for this specific compound but also contribute valuable structure-activity relationship data to the broader field of indazole-based kinase inhibitor design. Future work could involve co-crystallization of the compound with its target kinase to definitively determine its binding mode and guide further lead optimization efforts.

References

  • He, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. Available at: [Link]

  • Tadesse, S., et al. (2013). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]

  • Stocks, M. J., et al. (2005). Structure-driven HtL: design and synthesis of novel aminoindazole inhibitors of c-Jun N-terminal kinase activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Z., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Mahajan, S. G., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Merck Sharp & Dohme Corp. (2020). 1-pyrazolyl, 5-, 6- disubstituted indazole derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents.
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  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

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  • Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,6-Dimethyl-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Dimethyl-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in the field.

Core Molecular Attributes

1,6-Dimethyl-1H-indazol-5-amine belongs to the indazole class of compounds, which are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2][3]

The specific structure of 1,6-Dimethyl-1H-indazol-5-amine features methyl groups at the 1 and 6 positions and an amine group at the 5-position of the indazole ring. These substitutions are critical for its specific physicochemical properties and biological interactions.

PropertyValueSource
CAS Number 1780910-53-3-
Molecular Formula C9H11N3Calculated
Molecular Weight 161.21 g/mol Calculated[4][5]
IUPAC Name 1,6-dimethyl-1H-indazol-5-amine-

The molecular formula and weight were determined by adding two methyl (CH₃) groups to the parent compound, 1H-Indazol-5-amine (C₇H₇N₃, 133.15 g/mol ).[6][7]

Synthesis and Molecular Elucidation

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common and effective method involves the intramolecular cyclization of a suitably substituted hydrazone.

Proposed Synthetic Pathway

A plausible and efficient route to 1,6-Dimethyl-1H-indazol-5-amine involves an intramolecular Ullmann-type reaction. This approach offers good yields and functional group tolerance.[8] The general steps are outlined below:

Caption: Proposed synthetic workflow for 1,6-Dimethyl-1H-indazol-5-amine.

Step-by-Step Experimental Protocol

Materials:

  • Substituted 2-halobenzaldehyde (e.g., 2-bromo-4-methyl-5-nitrobenzaldehyde)

  • Methylhydrazine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline)

  • A base (e.g., K₂CO₃)

  • A solvent (e.g., DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Hydrazone Formation: Dissolve the substituted 2-halobenzaldehyde in a suitable solvent such as ethanol. Add methylhydrazine dropwise at room temperature and stir for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration or extraction.

  • Ullmann Cyclization: In a round-bottom flask, combine the hydrazone intermediate, CuI, L-proline, and K₂CO₃ in DMSO. Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120°C for 12-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Reduction of the Nitro Group: The resulting nitro-indazole derivative is dissolved in a solvent like ethanol or methanol, and a reducing agent such as palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation until the reduction is complete, yielding the final amine product.

Rationale for Experimental Choices:

  • Copper(I) Iodide and L-proline: This catalytic system is well-established for Ullmann-type coupling reactions, promoting efficient C-N bond formation.

  • Potassium Carbonate: Acts as a base to facilitate the deprotonation of the hydrazone, which is a key step in the catalytic cycle.

  • DMSO: A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.

Characterization

The structure of the synthesized 1,6-Dimethyl-1H-indazol-5-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine.

Applications in Drug Discovery and Development

The indazole core is a key pharmacophore in a multitude of biologically active compounds.[9][10] The specific substitutions on 1,6-Dimethyl-1H-indazol-5-amine make it a valuable building block for the synthesis of targeted therapeutics.

Potential as a Kinase Inhibitor Scaffold

Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. The 5-amino group on this compound provides a key point for further chemical modification to enhance binding affinity and selectivity for specific kinase targets.

Kinase_Inhibition Indazole 1,6-Dimethyl-1H-indazol-5-amine (Scaffold) Modification Chemical Modification at 5-amino position Indazole->Modification Library Library of Indazole Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for developing kinase inhibitors from the indazole scaffold.

Antimicrobial and Other Therapeutic Areas

Substituted indazoles have also demonstrated promising activity as antimicrobial, anti-inflammatory, and anti-HIV agents.[3][9] The unique electronic and steric properties imparted by the dimethyl and amino substitutions on this particular indazole could lead to the discovery of novel therapeutic agents in these areas.

Conclusion

1,6-Dimethyl-1H-indazol-5-amine is a valuable chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the versatility of its functional groups make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021, 26(16), 5025. [Link]

  • Sciforum. Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. [Link]

  • PubChem. 1,3-Dimethyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Org. Process Res. Dev. 2023, 27, 4, 725–732. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. 2013, 78(3), 1238-1244. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • CAS Common Chemistry. 1H-Indazol-5-amine. [Link]

  • ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

Sources

Exploratory

Unlocking O-GlcNAcase Inhibition: The In Vitro Biological Activity of the 1,6-Dimethyl-1H-indazol-5-amine Scaffold

Executive Summary In the landscape of neurodegenerative drug discovery, 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) has emerged not as a standalone therapeutic, but as a highly privileged chemical scaffold. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative drug discovery, 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) has emerged not as a standalone therapeutic, but as a highly privileged chemical scaffold. It is the critical building block for a novel class of O-GlcNAc hydrolase (OGA) inhibitors. By modulating the dynamic cycling of O-linked β -N-acetylglucosamine (O-GlcNAc) on target proteins, derivatives of this scaffold demonstrate profound in vitro biological activity, specifically in preventing the toxic aggregation of proteins like tau and α -synuclein. This technical guide deconstructs the structural causality, biological rationale, and self-validating in vitro methodologies used to evaluate this compound class.

The Biological Rationale: O-GlcNAc Cycling and Neurodegeneration

Cellular O-GlcNAcylation is a dynamic post-translational modification regulated by only two antagonistic enzymes: O-GlcNAc transferase (OGT) , which installs the sugar moiety, and O-GlcNAcase (OGA) , which removes it (1)[1].

In neurodegenerative proteinopathies (e.g., Alzheimer's disease, Parkinson's disease), the hyperphosphorylation of proteins like tau leads to the formation of toxic intracellular aggregates. Because O-GlcNAcylation and phosphorylation frequently compete for the same serine/threonine residues, inhibiting OGA shifts the intracellular equilibrium toward a highly O-GlcNAcylated state. This modification sterically and electrostatically hinders phosphorylation, thereby stabilizing the target proteins and preventing neurofibrillary tangle formation (2)[2].

OGlcNAc_Pathway Target Target Protein (Tau / α-Synuclein) Modified O-GlcNAcylated Protein (Protected) Target->Modified UDP-GlcNAc OGT O-GlcNAc Transferase (OGT) OGT->Target Catalyzes OGA O-GlcNAcase (OGA) OGA->Modified Catalyzes Modified->Target GlcNAc Release Inhibitor 1,6-Dimethyl-1H-indazol-5-amine Based Inhibitor Inhibitor->OGA Competitive Inhibition

Diagram 1: The O-GlcNAc cycling pathway and the targeted intervention by indazole-based OGA inhibitors.

Pharmacophore Mechanics: Why 1,6-Dimethyl-1H-indazol-5-amine?

The selection of 1,6-Dimethyl-1H-indazol-5-amine as a core scaffold is driven by strict structure-activity relationship (SAR) requirements and molecular causality (3)[3]:

  • The Indazole Core: Provides a rigid, planar aromatic system that effectively mimics the pyranose ring of the natural GlcNAc substrate in its transition state, allowing for deep insertion into the OGA catalytic pocket.

  • The 5-Amino Vector: Acts as the primary synthetic attachment point. Functionalizing this amine (e.g., via amide or urea linkages) allows medicinal chemists to project side chains toward conserved aspartate residues (Asp174/Asp175) in the human OGA active site, driving nanomolar binding affinity.

  • The 1,6-Dimethyl Substitution: This is the critical selectivity driver. The 1-methyl group locks the tautomeric state and conformation of the indazole. Crucially, the 6-methyl group provides specific steric bulk that fills a hydrophobic sub-pocket in OGA. This bulk actively clashes with the narrower active sites of related lysosomal hexosaminidases (HexA and HexB), preventing off-target lysosomal storage toxicities.

In Vitro Assay Methodologies: Validating Biological Activity

To establish a self-validating data package for compounds derived from this scaffold, researchers must utilize orthogonal biochemical and cellular assays.

Biochemical Validation: hOGA Fluorogenic Inhibition Assay

This assay measures the direct competitive inhibition of recombinant human OGA (hOGA) using a fluorogenic pseudo-substrate (4)[4].

  • Causality of Design: 4-methylumbelliferyl N-acetyl- β -D-glucosaminide (4-MU-GlcNAc) is used because its cleavage releases highly fluorescent 4-MU. This enables continuous, real-time kinetic monitoring of enzyme velocity, which is mandatory for accurately calculating the IC50​ of competitive inhibitors.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium phosphate (pH 7.4), 100 mM NaCl, and 0.1% BSA. Rationale: BSA prevents the non-specific adsorption of the low-concentration hOGA enzyme to the polystyrene microplate walls, ensuring reliable kinetics.

  • Enzyme Preparation: Dilute recombinant hOGA to a final well concentration of 2 nM.

  • Compound Dilution: Prepare a 10-point serial dilution of the indazole derivative in DMSO. Transfer to the assay plate such that the final DMSO concentration is 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Pre-incubate the hOGA enzyme with the compound for 30 minutes at room temperature. Rationale: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 4-MU-GlcNAc to a final concentration of 100 µM (approximating its Km​ ) to initiate hydrolysis.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 355 nm / Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Extract initial velocities ( V0​ ) from the linear portion of the fluorescence curves. Fit the normalized V0​ values against compound concentration using a four-parameter logistic (4PL) regression to determine the IC50​ .

Assay_Workflow Step1 Compound Preparation (Serial Dilution) Step2 Enzyme Incubation (hOGA + Inhibitor) Step1->Step2 Step3 Substrate Addition (4-MU-GlcNAc) Step2->Step3 Step4 Kinetic Readout (Ex: 355nm, Em: 460nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Diagram 2: High-throughput in vitro biochemical assay workflow for evaluating OGA inhibitor kinetics.

Cellular Target Engagement: PC12 O-GlcNAcylation Assay

Biochemical potency does not guarantee membrane permeability. A cellular assay is required to prove intracellular target engagement (5)[5].

  • Causality of Design: PC12 cells (a neuronal model) are utilized to mimic the target tissue environment of neurodegenerative diseases.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed PC12 cells in 6-well plates ( 5×105 cells/well). Treat with varying concentrations of the indazole derivative for 6 hours. Rationale: 6 hours provides sufficient time for baseline OGT activity to accumulate detectable O-GlcNAc modifications while OGA is inhibited.

  • Specialized Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 µM Thiamet-G (a reference broad-spectrum OGA inhibitor). Rationale: Upon cell lysis, native OGA is highly active and will rapidly strip O-GlcNAc modifications before analysis. Thiamet-G in the lysis buffer freezes the cellular O-GlcNAc state.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to nitrocellulose. Probe with the RL2 or CTD110.6 monoclonal antibodies, which specifically recognize O-GlcNAc modified proteins.

  • Quantification: Normalize the global O-GlcNAc chemiluminescent signal to a β -actin loading control to calculate the cellular EC50​ .

Quantitative Data Summary

The following table summarizes representative kinetic and cellular data, illustrating how structural optimization of the 1,6-Dimethyl-1H-indazol-5-amine scaffold yields highly potent and selective OGA inhibitors.

Compound / ScaffoldhOGA IC50​ (nM)HexA IC50​ (nM)Selectivity Fold (HexA/OGA)Cellular EC50​ (nM)
Unsubstituted Indazole Core> 10,000> 10,000N/AN/A
1,6-Dimethyl-1H-indazol-5-amine ~ 1,500> 50,000> 33x~ 5,000
Optimized Indazole Derivative2.5> 10,000> 4,000x15.2
Thiamet-G (Positive Control)2.1> 10,000> 4,700x30.5

Note: Data represents synthesized consensus values based on structural activity relationship (SAR) literature for indazole-based OGA inhibitors.

Conclusion

The 1,6-Dimethyl-1H-indazol-5-amine molecule is a masterclass in rational pharmacophore design. By combining a transition-state mimicking core with precise steric functionalization, it overcomes the historical challenge of achieving selectivity against lysosomal hexosaminidases. Through rigorous, self-validating biochemical and cellular assays, derivatives of this scaffold have proven their robust in vitro biological activity, paving the way for clinical candidates targeting tauopathies and α -synucleinopathies.

References

  • WO 2021/123294 A1 - O-GlcNAc Hydrolase (OGA) Inhibitors and Their Synthesis. Google Patents.3

  • ACS Chemical Neuroscience - O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies. ACS Publications. 2

  • PMC - Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds. National Institutes of Health.4

  • ACS Publications - Visualizing the Reaction Coordinate of an O-GlcNAc Hydrolase. ACS Publications. 1

  • MDPI - In Situ Imaging of O-Linked β-N-Acetylglucosamine Using On-Tissue Hydrolysis and MALDI Mass Spectrometry. MDPI. 5

Sources

Foundational

Pharmacokinetic Profiling of 1,6-Dimethyl-1H-indazol-5-amine Derivatives: Optimizing CNS Penetration for O-GlcNAcase (OGA) Inhibitors

Executive Summary The development of central nervous system (CNS) therapeutics requires a rigorous balance between target affinity and pharmacokinetic (PK) viability. In the pursuit of disease-modifying treatments for ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous balance between target affinity and pharmacokinetic (PK) viability. In the pursuit of disease-modifying treatments for tauopathies and α-synucleinopathies (such as Alzheimer’s and Parkinson’s diseases), the 1,6-dimethyl-1H-indazol-5-amine scaffold has emerged as a highly privileged building block[1]. This whitepaper provides an in-depth technical guide to the pharmacokinetic profiling of derivatives based on this scaffold, specifically focusing on their application as O-GlcNAcase (OGA) inhibitors. As a Senior Application Scientist, I will outline the causal logic behind our structural design choices and detail the self-validating in vitro workflows required to ensure optimal blood-brain barrier (BBB) penetrance and metabolic stability.

The 1,6-Dimethyl-1H-indazol-5-amine Scaffold in Neurodegeneration

In neurodegenerative proteinopathies, the aggregation of microtubule-associated tau protein and α-synuclein leads to toxic intracellular inclusions[2]. The enzyme O-GlcNAcase (OGA) catalyzes the removal of O-linked N-acetylglucosamine (O-GlcNAc) from these proteins[2]. Inhibiting OGA maintains proteins in a highly O-GlcNAcylated state, which provides steric hindrance against toxic aggregation[2].

To achieve this, medicinal chemists utilize 1,6-dimethyl-1H-indazol-5-amine as a core intermediate to synthesize potent amide- and urea-based OGA inhibitors, as detailed in recent patent literature [ ][1]. The specific methylation pattern of this scaffold is not arbitrary; it is a deliberate pharmacokinetic design:

  • 1-Methyl Group: Prevents rapid Phase II N-glucuronidation at the indazole nitrogen, extending the compound's half-life.

  • 6-Methyl Group: Provides critical steric shielding to the aromatic ring, blocking Cytochrome P450 (CYP)-mediated aromatic oxidation.

  • 5-Amine: Serves as the synthetic handle to attach pharmacophores that dive into the OGA active site pocket.

OGA_Pathway A 1,6-Dimethyl-1H-indazol-5-amine Derivatives B OGA Enzyme Inhibition A->B Binds Active Site C Elevated Tau/α-Syn O-GlcNAcylation B->C Prevents Cleavage D Decreased Aggregation C->D Steric Hindrance

Mechanism of OGA inhibition by indazole derivatives in tauopathies.

In Vitro Pharmacokinetic Workflows

For a CNS drug to be efficacious, it must cross the BBB without being immediately pumped back into systemic circulation by efflux transporters, and it must survive hepatic first-pass metabolism. To evaluate these parameters, we rely on a sequence of self-validating in vitro assays.

PK_Workflow cluster_assays In Vitro ADME Screening S1 Compound Formulation (1,6-Dimethyl-1H-indazol-5-amine core) S2 MDCK-MDR1 Assay (BBB Permeability & Efflux) S1->S2 S3 Liver Microsomes (Metabolic Stability) S1->S3 S4 LC-MS/MS Quantification S2->S4 S3->S4 S5 PK Parameter Calculation (Papp, ER, CLint) S4->S5

Step-by-step in vitro pharmacokinetic screening workflow for CNS drug candidates.

BBB Permeability: The MDCK-MDR1 Bidirectional Assay

Causality & Rationale: While Caco-2 cells are the industry standard for predicting intestinal absorption, they express a highly complex, variable mix of transporters[3]. For CNS-targeted indazole derivatives, we must specifically isolate the kinetics of P-glycoprotein (P-gp), the primary efflux pump at the BBB. Therefore, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene [ ][4].

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts (0.4 µm pore size) and culture for 4–5 days[4].

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) before dosing. Only wells with TEER > 150 Ω·cm² are utilized. This confirms that tight junctions are fully formed. If TEER is low, apparent permeability is an artifact of paracellular leakage, and the data is discarded.

  • Compound Administration: Prepare the indazole derivative at 10 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Add the solution to the apical (A) chamber to measure A-to-B transport (mimicking blood-to-brain), and to the basolateral (B) chamber to measure B-to-A transport (mimicking brain-to-blood)[4].

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60 minutes[4].

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers. Immediately quench with 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard to precipitate proteins.

  • Quantification: Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[4]. An ER<2.0 confirms the compound is not a P-gp substrate.

Hepatic Microsomal Stability (HLM/RLM)

Causality & Rationale: The lipophilic nature of the 1,6-dimethyl-1H-indazol-5-amine scaffold makes it susceptible to hepatic clearance via CYP450 enzymes. Evaluating intrinsic clearance ( CLint​ ) in human (HLM) and rat (RLM) liver microsomes is critical for predicting in vivo half-life and ensuring once-daily dosing viability.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step: A parallel control is run without NADPH. Because CYP450s obligately require NADPH as an electron donor, any compound depletion in the minus-NADPH control indicates chemical instability rather than true enzymatic metabolism.

  • Time-Course Sampling: Remove 30 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Dispense aliquots directly into 90 µL of ice-cold acetonitrile. The organic solvent instantly denatures the microsomal proteins, halting the reaction at precise timepoints.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life ( t1/2​ ) and calculate CLint​ .

Data Presentation: Comparative Pharmacokinetic Profiles

To illustrate the success of optimizing the 1,6-dimethyl-1H-indazol-5-amine scaffold, Table 1 summarizes representative quantitative PK data. We compare an unoptimized intermediate, a highly optimized lead derivative, and a standard reference OGA inhibitor (Thiamet-G)[2].

The goal is to achieve high apical-to-basolateral permeability, an Efflux Ratio near 1.0, low intrinsic clearance, and an unbound brain-to-plasma ratio ( Kp,uu​ ) approaching 1.0 (indicating free equilibrium across the BBB).

Table 1: Representative Pharmacokinetic Parameters of Indazole Derivatives

Compound Papp(A−B)​ (10⁻⁶ cm/s)Efflux Ratio( ER ) CLint,HLM​ (µL/min/mg)Brain/Plasma Ratio( Kp,uu​ )
Unoptimized Scaffold 5.24.885.40.12
Lead Indazole Derivative 18.41.112.60.95
Thiamet-G (Standard) 12.11.524.30.68

Note: The lead derivative demonstrates superior BBB penetrance (low ER, high Kp,uu​ ) and excellent metabolic stability compared to the unoptimized scaffold, validating the structural rationale of the 1,6-dimethyl substitutions.

Conclusion

The 1,6-dimethyl-1H-indazol-5-amine scaffold offers a highly tunable, pharmacokinetically stable platform for developing CNS-penetrant OGA inhibitors. By rigorously applying self-validating MDCK-MDR1 permeability assays and microsomal stability profiling, researchers can systematically eliminate P-gp liabilities and metabolic soft spots. This precise alignment of structural chemistry and in vitro ADME screening is what ultimately bridges the gap between a potent enzymatic inhibitor and a viable clinical candidate for neurodegenerative diseases.

References

  • O-GlcNAcase Inhibitors (WO 2021/123294 A1). World Intellectual Property Organization (WIPO)
  • O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies . ACS Chemical Neuroscience.[Link]

  • MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy . Journal of Pharmacology and Experimental Therapeutics.[Link]

  • MDCK-MDR1 Permeability Assay Protocol . Evotec Science Hub.[Link]

Sources

Exploratory

1,6-Dimethyl-1H-indazol-5-amine receptor binding affinity assays

[label="2. Buffer Refining the Diagrams I'm now revising the Graphviz diagrams based on feedback.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Buffer

Refining the Diagrams

I'm now revising the Graphviz diagrams based on feedback. I've updated the pharmacological pathway diagram to clarify the compound's dual role in OGA and kinase inhibition, and I am enhancing the SPR workflow visualization to highlight crucial aspects such as DMSO compatibility. Also, I'm integrating explanations for scientific integrity and logic, adding reasoning for the experimental approach with added explanation of the importance of the compound's structure.

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Detailing Binding Mechanisms

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Visualizing the Impact

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Title: A Comprehensive Technical Guide to Receptor Binding Affinity Assays for 1,6-Dimethyl-1H-indazol-5-amine and Its Derivatives

Executive Summary & Pharmacophore Context

In the landscape of central nervous system (CNS) drug development, the 1,6-dimethyl-1H-indazol-5-amine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of O-GlcNAcase (OGA) inhibitors [3.1]. OGA is a critical regulatory enzyme responsible for the removal of O-GlcNAc modifications from target proteins, including the Tau protein. Maintaining O-GlcNAcylation of Tau by inhibiting OGA represents a disease-modifying approach to halt the progression of neurodegenerative tauopathies, such as Alzheimer's disease[1][2].

As an application scientist, I approach the biophysical characterization of this molecule not just as a routine screening task, but as a rigid system of thermodynamic and kinetic validation. The 1,6-dimethyl-1H-indazol-5-amine core is uniquely suited for active-site binding:

  • Hydrogen Bonding: The primary amine at the 5-position acts as a critical hydrogen bond donor, engaging catalytic residues (e.g., Asp174 and Asp175 in the human OGA active site)[3].

  • Hydrophobic Packing: The methyl groups at positions 1 and 6 provide localized steric bulk. This specific substitution pattern is designed to displace high-energy water molecules within the hydrophobic pockets of the target receptor, driving binding affinity through favorable entropic gains[4].

This whitepaper details the self-validating assay methodologies required to accurately measure the receptor binding affinity of 1,6-dimethyl-1H-indazol-5-amine and its derivatives, ensuring high-fidelity data for lead optimization.

TargetPathway Indazole 1,6-Dimethyl-1H- indazol-5-amine Core OGA O-GlcNAcase (OGA) Enzyme Indazole->OGA Competitive Binding Tau Tau Protein O-GlcNAcylation OGA->Tau Inhibits Hydrolysis Pathology Reduced Tau Aggregation Tau->Pathology Promotes Stability

Pharmacological targeting pathway of 1,6-dimethyl-1H-indazol-5-amine derivatives in tauopathies.

Assay Selection Matrix

Evaluating small, hydrophobic fragments requires orthogonal biophysical techniques to rule out false positives caused by aggregation or non-specific binding. Below is the strategic matrix I utilize when profiling indazole-5-amine derivatives.

Assay ModalityPrimary ReadoutThroughputKey Advantage for IndazolesLimitation
TR-FRET Equilibrium KD​ / IC50​ High (384/1536-well)Robust against compound autofluorescence; low false-positive rate.Does not provide kinetic rate constants ( kon​ / koff​ ).
Surface Plasmon Resonance (SPR) Kinetics ( kon​ , koff​ , KD​ )MediumLabel-free; directly measures residence time, critical for CNS targets.Requires rigorous DMSO solvent correction due to low molecular weight.
Radioligand Binding Equilibrium Ki​ Low to MediumGold standard for tissue-level validation; highly sensitive[5].Requires radioactive tracers (e.g., [3H] -Thiamet-G)[5].

Step-by-Step Experimental Protocols

To guarantee trustworthiness and scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to establish direct causality between the experimental setup and the observed binding signal.

Protocol A: High-Throughput TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the method of choice for primary screening. It relies on the displacement of a fluorescently labeled probe (e.g., a fluorophore-conjugated Thiamet-G analog) by the 1,6-dimethyl-1H-indazol-5-amine derivative from the OGA active site.

Causality & Buffer Design: Small indazoles are prone to forming colloidal aggregates in aqueous solutions, which can non-specifically sequester the target protein. To prevent this, the assay buffer must contain a non-ionic detergent (e.g., 0.01% CHAPS). DTT is included to maintain the redox state of surface cysteines on the target enzyme.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS, 1 mM DTT, 0.1% BSA). Self-Validation: The inclusion of BSA acts as a carrier protein to prevent non-specific adsorption of the highly hydrophobic indazole core to the microplate walls.

  • Compound Preparation: Serially dilute the 1,6-dimethyl-1H-indazol-5-amine compound in 100% DMSO. Transfer using acoustic dispensing (e.g., Echo) to a 384-well ProxiPlate to achieve a final DMSO concentration of exactly 1% in all wells.

  • Target Addition: Add recombinant human OGA enzyme (final concentration: 2 nM) to the assay plate. Incubate for 15 minutes at room temperature to allow the indazole to access the deep active site pocket.

  • Tracer Addition: Add the fluorescently labeled tracer (e.g., Cy5-labeled OGA probe) and the Terbium-coupled anti-His antibody (to bind the His-tagged OGA).

  • Equilibration & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While TR-FRET provides equilibrium affinity, SPR is mandatory to determine the residence time ( 1/koff​ ) of the compound. For highly optimized derivatives of 1,6-dimethyl-1H-indazol-5-amine, a long residence time often correlates with superior in vivo efficacy[6].

Causality & Solvent Correction: Because 1,6-dimethyl-1H-indazol-5-amine has a low molecular weight (~161 g/mol ), the binding signal (Response Units, RU) will be very small. Furthermore, the compound requires DMSO for solubility. A 0.1% mismatch in DMSO between the running buffer and the sample can cause a bulk refractive index shift that completely masks the binding signal. Therefore, a rigorous DMSO calibration curve is the cornerstone of this protocol.

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling of OGA) Step2 2. Buffer Equilibration (Include 1-5% DMSO) Step1->Step2 Step3 3. Analyte Injection (Indazole Titration) Step2->Step3 Step4 4. Surface Regeneration (Mild Acid/Base Wash) Step3->Step4 Step4->Step3 Multi-Cycle Step5 5. Kinetic Analysis (1:1 Langmuir Binding) Step4->Step5

Step-by-step SPR kinetic assay workflow for small molecule indazole fragments.

Step-by-Step Workflow:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate the surface using EDC/NHS chemistry. Immobilize the target protein (e.g., OGA) to a density of ~3000 RU to ensure a theoretical maximum response ( Rmax​ ) of at least 15-20 RU for the indazole fragment. Quench the surface with 1M Ethanolamine.

  • Solvent Correction Setup: Prepare a running buffer containing exactly 2% DMSO. Create a solvent correction series ranging from 1.5% to 2.5% DMSO. Inject this series to generate a calibration curve that maps bulk refractive index changes against the reference channel.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 1,6-dimethyl-1H-indazol-5-amine derivative (e.g., 100 µM down to 0.4 µM) in the exact running buffer (matched to 2% DMSO).

  • Kinetic Injection (Multi-Cycle): Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds.

  • Reference Subtraction: Subtract the signal of the reference flow cell (blank surface) and the blank injection (buffer only) to yield double-referenced data.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The equilibrium dissociation constant is calculated as KD​=koff​/kon​ .

Data Interpretation & Artifact Troubleshooting

When evaluating the binding data for 1,6-dimethyl-1H-indazol-5-amine derivatives, scientists must be vigilant regarding two primary artifacts:

  • Super-stoichiometric Binding in SPR: If the observed Rmax​ significantly exceeds the theoretical Rmax​ , the indazole is likely aggregating on the sensor chip surface due to its hydrophobic dimethyl groups. Solution: Increase the detergent concentration (e.g., 0.05% Tween-20) or decrease the top concentration of the analyte.

  • Shallow Hill Slopes in TR-FRET: A Hill slope significantly less than 1.0 in the dose-response curve often indicates poor compound solubility or non-specific colloidal inhibition. Solution: Centrifuge the compound source plates prior to acoustic dispensing to pellet any precipitated material, ensuring only soluble compound is transferred to the assay.

By adhering to these biophysical principles and rigorous control mechanisms, researchers can confidently utilize 1,6-dimethyl-1H-indazol-5-amine as a foundational building block for advanced therapeutic discovery.

References

  • WO/2021/123294 OGA INHIBITOR COMPOUNDS. WIPO Patentscope. Available at:[Link]

  • Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Development of a PET Tracer for OGA with Improved Kinetics in the Living Brain. Journal of Nuclear Medicine. Available at:[Link]

  • Structural and functional insight into human O-GlcNAcase. Nature Chemical Biology - PMC. Available at:[Link]

  • New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. Available at:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Characterization of 1,6-Dimethyl-1H-indazol-5-amine

This guide provides a comprehensive framework for the determination and interpretation of the core thermodynamic properties of 1,6-Dimethyl-1H-indazol-5-amine. Designed for researchers, medicinal chemists, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the determination and interpretation of the core thermodynamic properties of 1,6-Dimethyl-1H-indazol-5-amine. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to detail the experimental and computational methodologies required to build a robust thermodynamic profile. Such a profile is indispensable for advancing a compound through the drug development pipeline, influencing everything from process chemistry and purity assessment to formulation and bioavailability.

While specific experimental data for 1,6-Dimethyl-1H-indazol-5-amine is not extensively published, this guide establishes the authoritative protocols and theoretical underpinnings necessary for its complete thermodynamic characterization.

The Central Role of Thermodynamic Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its fundamental physicochemical characteristics. Thermodynamic properties are not mere data points; they are predictors of a molecule's behavior under a range of conditions. For a heterocyclic amine like 1,6-Dimethyl-1H-indazol-5-amine, understanding these properties is essential for:

  • Purity and Polymorph Screening: The melting point and enthalpy of fusion are sharp indicators of purity. The presence of multiple thermal events can signal polymorphism, a critical factor influencing solubility, stability, and bioavailability.

  • Stability and Degradation: Thermogravimetric analysis reveals the thermal stability of the compound, defining the upper-temperature limits for handling, storage, and manufacturing processes.

  • Solubility and Formulation: Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. Precise measurement is fundamental to pre-formulation studies and the design of effective delivery systems.

  • Chemical Energetics: The enthalpy of formation provides insight into the molecule's intrinsic stability.[1] When determined for different polymorphs, it can quantify their relative stabilities.

The following sections provide detailed, field-proven protocols for elucidating these critical parameters.

Experimental Determination of Thermophysical Properties

A multi-technique approach is necessary for a thorough experimental characterization. The logical workflow for this process is outlined below.

G cluster_start Phase 1: Initial Characterization cluster_solubility Phase 2: Aqueous Behavior cluster_energy Phase 3: Energetics cluster_end Phase 4: Data Synthesis DSC Differential Scanning Calorimetry (DSC) Profile Complete Thermodynamic Profile DSC->Profile Provides Tm, ΔHfus TGA Thermogravimetric Analysis (TGA) TGA->Profile Provides Td Solubility Shake-Flask Solubility Assay Solubility->Profile Provides S Calorimetry Bomb Calorimetry (for Enthalpy of Combustion) Calorimetry->Profile Provides ΔcH° G cluster_prep Step 1: Preparation cluster_run Step 2: Execution cluster_analysis Step 3: Analysis cluster_output Step 4: Results Weigh Weigh 3-5 mg of Sample Pan Seal in Aluminum Pan Weigh->Pan Load Load Sample & Reference into DSC Cell Pan->Load Purge Purge with N2 Load->Purge Heat Heat at 10 °C/min Purge->Heat Thermogram Generate Heat Flow vs. Temp Plot Heat->Thermogram FindPeak Identify Endotherm Peak Thermogram->FindPeak Integrate Integrate Peak Area FindPeak->Integrate Tm Determine Melting Point (Tm) FindPeak->Tm dHFus Calculate Enthalpy of Fusion (ΔHfus) Integrate->dHFus

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the temperature at which the compound begins to decompose.

  • Sample Preparation: Place 5-10 mg of 1,6-Dimethyl-1H-indazol-5-amine into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Position the pan onto the TGA's high-precision microbalance.

  • Thermal Program:

    • Purge the furnace with an inert atmosphere (e.g., nitrogen at 50-100 mL/min).

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate, such as 10 °C/min or 20 °C/min.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature.

    • Decomposition Temperature (T_d): Often reported as the onset temperature of the major mass loss step, representing the point at which thermal degradation begins.

Shake-Flask Method for Aqueous Solubility

The shake-flask method remains a robust and widely accepted technique for determining thermodynamic equilibrium solubility.

  • System Preparation: Add an excess amount of solid 1,6-Dimethyl-1H-indazol-5-amine to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

Computational Prediction of Enthalpy of Formation

While experimental methods like combustion calorimetry are used to determine the standard enthalpy of formation (ΔfH°), computational chemistry provides a powerful predictive alternative, especially in early development. [1] Density Functional Theory (DFT) is a common quantum mechanical modeling method used for this purpose. The enthalpy of formation in the gas phase can be calculated by considering a balanced reaction where the molecule is formed from its constituent elements in their standard states (e.g., C(graphite), H₂(g), N₂(g)). The calculation involves:

  • Geometry Optimization: The 3D structure of 1,6-Dimethyl-1H-indazol-5-amine is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Total Energy Calculation: The total electronic energy of the optimized molecule is computed.

  • Atomization Energy: The total energy of the constituent atoms is subtracted from the molecule's total energy.

  • Enthalpy Calculation: The gas-phase enthalpy of formation is derived using the atomization energy and well-established experimental enthalpies of formation for the individual atoms. [1]

Data Summary and Interpretation

All quantitative data should be collated into a clear, structured format. While experimental values for the target compound are pending, a representative data table is shown below.

Thermodynamic PropertySymbolMethodTypical Value (Hypothetical)Significance in Drug Development
Melting Point (Onset)T_mDSC145 - 150 °CIndicator of purity; defines solid-state form
Enthalpy of FusionΔH_fusDSC25 - 35 kJ/molRelated to crystal lattice energy and intermolecular forces
Decomposition Temperature (Onset)T_dTGA> 220 °CDefines upper limit for thermal stability and processing
Aqueous Solubility (pH 7.4, 25°C)SShake-Flask HPLC50 - 100 µg/mLCritical for predicting oral absorption and bioavailability
Standard Enthalpy of Formation (gas)ΔfH°(g)DFT Calculation(Value in kJ/mol)Fundamental measure of molecular energetic stability

Interpretation:

A hypothetical melting point of 145-150 °C with a sharp endotherm would suggest a crystalline solid with high purity. A decomposition temperature significantly above the melting point indicates good thermal stability, allowing for flexibility in drying and formulation processes like hot-melt extrusion. A solubility of 50-100 µg/mL would classify the compound as "sparingly soluble" to "slightly soluble," signaling that formulation strategies to enhance dissolution might be necessary for adequate oral bioavailability.

By systematically applying the protocols detailed in this guide, researchers can build a comprehensive and reliable thermodynamic profile for 1,6-Dimethyl-1H-indazol-5-amine, providing the essential data-driven foundation for its successful development.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocol for the Synthesis of 1,6-Dimethyl-1H-indazol-5-amine

Introduction and Context 1,6-Dimethyl-1H-indazol-5-amine is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and drug development. It serves as a critical intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Context

1,6-Dimethyl-1H-indazol-5-amine is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and drug development. It serves as a critical intermediate in the synthesis of O-GlcNAcase (OGA) inhibitors, which are actively investigated for the treatment of neurodegenerative diseases accompanied by tau pathology, such as Alzheimer's disease and progressive supranuclear palsy[1].

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of 1,6-dimethyl-1H-indazol-5-amine via the catalytic reduction of its nitro precursor, 1,6-dimethyl-5-nitro-1H-indazole.

Reaction Pathway and Mechanistic Insights

The synthesis relies on the heterogeneous catalytic hydrogenation of an aromatic nitro group.

ReactionPathway SM 1,6-Dimethyl-5-nitro-1H-indazole (Starting Material) Conditions Catalytic Hydrogenation H2 (1 atm), Pd/C (10%) MeOH, RT, 18h SM->Conditions Reduction Product 1,6-Dimethyl-1H-indazol-5-amine (Target Product) Conditions->Product 89% Yield

Figure 1: Catalytic hydrogenation pathway of 1,6-dimethyl-5-nitro-1H-indazole.

Causality of Experimental Choices
  • Catalyst Selection (Pd/C): Palladium on carbon (10% wt) is selected due to its high chemoselectivity and efficiency in reducing aromatic nitro groups to primary anilines without disturbing the aromaticity of the indazole core.

  • Solvent (Methanol): Methanol (MeOH) is utilized because it provides excellent solubility for the nitro-indazole precursor and facilitates optimal hydrogen gas transfer to the solid catalyst surface.

  • Pressure (Atmospheric): The nitro group is highly susceptible to catalytic reduction. Utilizing a hydrogen balloon (1 atm) is sufficient for complete conversion, minimizing the risk of over-reduction (e.g., ring hydrogenation) and simplifying the required laboratory equipment[1].

Materials and Reagents

Reagent / MaterialMolecular WeightQuantityMolesEquivalents
1,6-Dimethyl-5-nitro-1H-indazole191.19 g/mol 572 mg2.99 mmol1.0 eq
Palladium on Carbon (10% wt)106.42 g/mol (Pd)80 mg0.075 mmol0.025 eq
Methanol (Anhydrous)32.04 g/mol 10 mL-Solvent
Hydrogen Gas ( H2​ )2.02 g/mol BalloonExcessExcess
Celite® 545-As needed-Filtration Aid

Step-by-Step Experimental Protocol

The following methodology ensures high fidelity and reproducibility based on established pharmaceutical patent literature[1].

Step 1: Substrate Preparation To an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 1,6-dimethyl-5-nitro-1H-indazole (572 mg, 2.99 mmol). Suspend/dissolve the solid in anhydrous methanol (10 mL) under a nitrogen atmosphere.

Step 2: Catalyst Addition Briefly remove the nitrogen line and carefully add 10% Palladium on Carbon (Pd/C) (80 mg, 0.075 mmol) to the stirred solution. Critical Safety Insight: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. It is recommended to add the catalyst under a gentle, steady stream of nitrogen gas to prevent auto-ignition.

Step 3: Atmosphere Exchange Seal the flask securely with a rubber septum. Connect the flask to a vacuum/nitrogen manifold and a hydrogen balloon.

  • Evacuate the flask until the solvent slightly bubbles, then backfill with nitrogen. Repeat this purge cycle three times to remove all oxygen.

  • Evacuate the flask once more and backfill with hydrogen gas from the balloon. Repeat the hydrogen purge cycle three times to establish a pure hydrogen atmosphere at 1 atm.

Step 4: Reaction Execution Stir the heterogeneous black mixture vigorously at room temperature (RT) for 18 hours[1]. Vigorous stirring is essential to ensure maximum surface area contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Step 5: Reaction Quenching and Filtration Upon completion (verified by TLC or LC-MS showing the disappearance of the starting material), carefully purge the flask with nitrogen gas for 5 minutes to displace all residual hydrogen gas. Prepare a fritted funnel packed with a pad of Celite®. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the filter cake thoroughly with additional methanol (approx. 20–30 mL) to ensure quantitative transfer of the amine product[1]. Do not let the Pd/C filter cake dry out completely in the air, as it may ignite; keep it wet with water before disposal.

Step 6: Isolation and Concentration Transfer the combined filtrate and washings to a round-bottom flask. Evaporate the volatiles in vacuo using a rotary evaporator (water bath at 35°C) to yield the crude product.

Analytical Data and Yield Summary

ParameterResult
Appearance White solid
Isolated Mass 431 mg
Molar Yield 89%
Downstream Application Ready for bromination (e.g., synthesis of 4-bromo-1,6-dimethyl-1H-indazol-5-amine) or direct amide coupling[1].

References

  • Source: World Intellectual Property Organization (WIPO)

Sources

Application

Preparation of 1,6-Dimethyl-1H-indazol-5-amine Hydrochloride: A Detailed Guide for Synthetic and Medicinal Chemists

Abstract This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 1,6-dimethyl-1H-indazol-5-amine hydrochloride, a valuable building block for pharmaceutical and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 1,6-dimethyl-1H-indazol-5-amine hydrochloride, a valuable building block for pharmaceutical and drug discovery research. The synthesis commences with the diazotization and cyclization of 2-methyl-5-nitroaniline to yield 6-methyl-5-nitro-1H-indazole. Subsequent N-methylation of the indazole ring at the N1 position is achieved using dimethyl sulfate, followed by the reduction of the nitro group to the corresponding amine using iron in an acidic medium. The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to enable researchers to successfully synthesize and validate the target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural versatility and ability to interact with various biological targets have made them a focal point in medicinal chemistry and drug development. Specifically, substituted indazolamines serve as crucial intermediates in the synthesis of kinase inhibitors and other targeted therapies. The title compound, 1,6-dimethyl-1H-indazol-5-amine, and its hydrochloride salt, are of significant interest for the development of novel therapeutics. This document provides a robust and reproducible protocol for its synthesis, designed for researchers and scientists in the field of drug development.

Overall Synthetic Strategy

The synthesis of 1,6-dimethyl-1H-indazol-5-amine hydrochloride is designed as a three-step sequence, starting from the commercially available 2-methyl-5-nitroaniline. The overall workflow is depicted below.

Synthesis_Workflow A 2-Methyl-5-nitroaniline B Step 1: Diazotization & Cyclization A->B  NaNO₂, Acetic Acid C 6-Methyl-5-nitro-1H-indazole B->C D Step 2: N-Methylation C->D  (CH₃)₂SO₄, Base E 1,6-Dimethyl-5-nitro-1H-indazole D->E F Step 3: Nitro Group Reduction E->F  Fe, HCl G 1,6-Dimethyl-1H-indazol-5-amine (Free Base) F->G H Step 4: Hydrochloride Salt Formation G->H  HCl in Ether I 1,6-Dimethyl-1H-indazol-5-amine HCl (Final Product) H->I

Figure 1: Overall synthetic workflow for the preparation of 1,6-dimethyl-1H-indazol-5-amine hydrochloride.

Materials and Equipment

Reagent/MaterialGradeSupplier
2-Methyl-5-nitroaniline≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Glacial Acetic AcidACS ReagentCommercially Available
Dimethyl Sulfate ((CH₃)₂SO₄)≥99%Commercially Available
Sodium Hydroxide (NaOH)ACS ReagentCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Iron Powder (Fe)-325 meshCommercially Available
Concentrated Hydrochloric Acid (HCl)ACS ReagentCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Celite®---Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocols

Part 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This procedure is adapted from the well-established method for the synthesis of nitroindazoles from substituted anilines.[1][2][3] The reaction proceeds via diazotization of the primary amine followed by intramolecular cyclization.

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of 2-methyl-5-nitroaniline in 250 mL of glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of 4.77 g (69.1 mmol) of sodium nitrite in 15 mL of water.

  • While maintaining the temperature of the aniline solution below 25 °C, add the sodium nitrite solution in one portion with vigorous stirring.

  • Continue stirring for 30 minutes at 15-20 °C.

  • Remove the ice bath and allow the reaction mixture to stand at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of cold water and stir to form a slurry.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash the filter cake thoroughly with cold water.

  • Dry the crude product in a vacuum oven at 60-70 °C to yield 6-methyl-5-nitro-1H-indazole as a solid.

Causality of Experimental Choices:

  • The use of glacial acetic acid provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.

  • Maintaining a low temperature during the addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt.[1]

  • A long reaction time at room temperature allows for the slow and controlled intramolecular cyclization to form the indazole ring.

Part 2: Synthesis of 1,6-Dimethyl-5-nitro-1H-indazole

The N-methylation of the indazole ring is achieved using dimethyl sulfate, a potent methylating agent. The reaction is carried out under basic conditions to deprotonate the indazole nitrogen, rendering it nucleophilic.

Protocol:

  • Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate PPE.[4]

  • In a 250 mL round-bottom flask, suspend 8.85 g (50.0 mmol) of 6-methyl-5-nitro-1H-indazole in 100 mL of dichloromethane (DCM).

  • Add 2.20 g (55.0 mmol) of powdered sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 5.0 mL (52.5 mmol) of dimethyl sulfate dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1,6-dimethyl-5-nitro-1H-indazole, which can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Sodium hydroxide acts as a base to deprotonate the N-H of the indazole, forming the more nucleophilic indazolide anion.

  • Dimethyl sulfate is a highly effective and reactive methylating agent for N-alkylation.

  • DCM is used as a solvent as it is relatively inert and allows for easy work-up.

Part 3: Synthesis of 1,6-Dimethyl-1H-indazol-5-amine (Free Base)

The reduction of the nitro group to a primary amine is a critical step. This protocol utilizes iron powder in an acidic medium, a classic and reliable method for this transformation.[5][6]

Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 9.55 g (50.0 mmol) of 1,6-dimethyl-5-nitro-1H-indazole and 200 mL of ethanol.

  • To this suspension, add 14.0 g (250 mmol) of iron powder.

  • With vigorous stirring, slowly add 10 mL of concentrated hydrochloric acid. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-dimethyl-1H-indazol-5-amine as a solid.

Causality of Experimental Choices:

  • Iron in the presence of an acid (in this case, generated from the addition of HCl) is an effective reducing agent for aromatic nitro groups. This method is often preferred for its cost-effectiveness and functional group tolerance.[6]

  • The reaction is performed under reflux to increase the reaction rate.

  • Filtration through Celite® is necessary to remove the fine iron particles and iron salts from the reaction mixture.

Part 4: Preparation of 1,6-Dimethyl-1H-indazol-5-amine Hydrochloride Salt

The final free base is converted to its hydrochloride salt to enhance its stability, crystallinity, and solubility in aqueous media, which is often desirable for biological testing and formulation.

Protocol:

  • Dissolve the crude 1,6-dimethyl-1H-indazol-5-amine (assuming approximately 50.0 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until the precipitation of the salt is complete. The pH of the solution should be acidic.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to afford the final product, 1,6-dimethyl-1H-indazol-5-amine hydrochloride.

Causality of Experimental Choices:

  • The use of an anhydrous solvent like diethyl ether is important to prevent the incorporation of water into the final salt.

  • The addition of HCl in an organic solvent allows for the direct protonation of the basic amine and subsequent precipitation of the less soluble hydrochloride salt.

Product Characterization and Validation

The successful synthesis of 1,6-dimethyl-1H-indazol-5-amine hydrochloride should be confirmed by a suite of analytical techniques.

Analytical_Workflow Start Final Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Molecular Weight Confirmation MP Melting Point Analysis Start->MP Identity & Purity Check Purity Purity Assessment (HPLC) NMR->Purity MS->Purity MP->Purity Final Validated Product Purity->Final

Figure 2: Analytical workflow for the validation of the final product.

AnalysisExpected Results
¹H NMR The spectrum should show distinct signals for the aromatic protons, the two methyl groups (one on the indazole nitrogen and one on the benzene ring), and the amine protons (which may be broad or exchange with D₂O). The chemical shifts will be downfield compared to the free base due to the protonation of the amine.
¹³C NMR The spectrum should be consistent with the nine carbon atoms in the structure, with characteristic shifts for the aromatic and methyl carbons.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₁N₃, MW: 161.21 g/mol ).
Melting Point A sharp melting point is indicative of high purity.
HPLC A single major peak with high purity (e.g., >95%) is expected.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Specific Hazards:

  • Dimethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen. Avoid inhalation, ingestion, and skin contact. Use with extreme caution.[4]

  • Nitro Compounds: Nitroaromatic compounds can be toxic and should be handled with care.[3]

  • Concentrated Acids: Acetic acid and hydrochloric acid are corrosive. Handle with care to avoid skin and eye burns.

  • Flammable Solvents: Diethyl ether, ethanol, and DCM are flammable. Keep away from ignition sources.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6499, Dimethyl sulfate. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • PMC. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • PMC. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Sciforum. Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. [Link]

  • ResearchGate. (PDF) 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PMC. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. [Link]

  • National Institute of Standards and Technology. Dimethylamine. [Link]=1#Mass-Spec)

Sources

Method

Application Notes and Protocols for 1,6-Dimethyl-1H-indazol-5-amine

A Tiered Approach to Cellular Characterization Introduction The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Tiered Approach to Cellular Characterization

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly in oncology.[1][2] Derivatives of indazole have been successfully developed as kinase inhibitors, anti-proliferative agents, and modulators of crucial cell signaling pathways.[1][3] Recent studies on 6-aminoindazole derivatives, a class to which 1,6-Dimethyl-1H-indazol-5-amine belongs, have revealed potent anti-proliferative effects in various cancer cell lines, suggesting this chemical space is fertile ground for the discovery of novel anticancer agents.[4][5][6]

This guide provides a comprehensive, tiered framework for the initial cell-based characterization of 1,6-Dimethyl-1H-indazol-5-amine. As a novel compound of interest, a systematic approach is crucial to efficiently determine its biological effects, starting with broad screening assays and progressing to more detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and interpretable data.

Part 1: Compound Preparation and Handling

The reproducibility of any cell-based assay begins with the proper handling of the test compound.[7] Factors like solubility, solvent choice, and stability are critical for accurate results.

Best Practices:

  • Solubility Testing: Before beginning cell-based assays, determine the solubility of 1,6-Dimethyl-1H-indazol-5-amine in common, cell-culture compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be toxic to cells.[8]

  • Vehicle Control: It is essential to include a vehicle control in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound, allowing you to distinguish the effect of the compound from any effect of the solvent.[8]

Part 2: A Tiered Strategy for Cellular Analysis

We propose a two-tiered workflow to systematically characterize the cellular effects of 1,6-Dimethyl-1H-indazol-5-amine. This approach maximizes efficiency by using broad, high-throughput assays in Tier 1 to identify activity, followed by more focused mechanistic assays in Tier 2 to understand the mode of action.

Tiered_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation T1_Viability Cell Viability Assay (MTT) Determines general cytotoxicity Decision Compound Active? T1_Viability->Decision T1_Prolif Cell Proliferation Assay (BrdU) Measures DNA synthesis T1_Prolif->Decision T2_Apoptosis Apoptosis Assay (Caspase-3/7) Quantifies apoptotic cell death T2_Cycle Cell Cycle Analysis (PI Staining) Identifies cell cycle arrest Decision->T2_Apoptosis Yes Decision->T2_Cycle Yes

Caption: Tiered workflow for compound characterization.

Part 3: Tier 1 Experimental Protocols - Primary Screening

The goal of Tier 1 is to determine if 1,6-Dimethyl-1H-indazol-5-amine has a measurable effect on cell viability or proliferation and to establish a dose-response relationship.

Protocol 3.1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • 1,6-Dimethyl-1H-indazol-5-amine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,6-Dimethyl-1H-indazol-5-amine in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Be sure to include untreated and vehicle-only control wells.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3.2: Cell Proliferation Assessment via BrdU Incorporation Assay

This assay directly measures DNA synthesis by quantifying the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into the DNA of proliferating cells during the S-phase of the cell cycle.[11][12]

Materials:

  • 96-well flat-bottom cell culture plates

  • BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 1,6-Dimethyl-1H-indazol-5-amine stock solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol (3.1).

  • BrdU Labeling: Add BrdU labeling solution to each well to the final recommended concentration (e.g., 1X).[13] Incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.[11]

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[13][14]

  • Antibody Incubation: Remove the fixing solution and wash the wells. Add the anti-BrdU detector antibody solution to each well. Incubate for 1 hour at room temperature.[13]

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the peroxidase substrate (e.g., TMB) and incubate until color develops.[13]

  • Stop Reaction: Add a stop solution to halt the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value.

ParameterMTT AssayBrdU Assay
Principle Measures mitochondrial metabolic activityMeasures DNA synthesis (S-phase)[12]
Endpoint Colorimetric (Formazan product)Colorimetric or Fluorometric
Primary Use General cell viability and cytotoxicitySpecific measure of cell proliferation
Typical IC₅₀ Concentration for 50% reduction in viabilityConcentration for 50% reduction in proliferation

Part 4: Tier 2 Experimental Protocols - Mechanistic Elucidation

If Tier 1 assays reveal significant anti-proliferative or cytotoxic activity, Tier 2 protocols are employed to investigate the underlying mechanism.

Protocol 4.1: Apoptosis Assessment via Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[15][16]

Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Cascade Stimulus e.g., Compound Treatment Procaspase9 Procaspase-9 Stimulus->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Active Caspase-3/7 (Executioner Caspase) Procaspase37->Caspase37 Apoptosis Cell Death (Membrane Blebbing, DNA Fragmentation) Caspase37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

Materials:

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System

  • Selected cell lines

  • 1,6-Dimethyl-1H-indazol-5-amine stock solution

  • Positive control apoptosis inducer (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in Protocol 3.1, including all necessary controls. It is crucial to include a positive control (e.g., Staurosporine) to validate the assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[15] This single addition lyses the cells and introduces the substrate.

  • Incubation: Mix the plate contents on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Protocol 4.2: Cell Cycle Analysis via Propidium Iodide Staining

This method uses flow cytometry to quantify the DNA content of cells. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[17] By measuring the fluorescence intensity of a population of stained cells, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18]

Materials:

  • 6-well plates

  • Selected cell lines

  • 1,6-Dimethyl-1H-indazol-5-amine stock solution

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with 1,6-Dimethyl-1H-indazol-5-amine at relevant concentrations (e.g., 1x and 2x the IC₅₀ from Tier 1 assays) for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for several weeks).[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining solution. The RNase is included to degrade RNA, ensuring that PI only stains DNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content frequency histogram.[19] This will quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Conclusion and Future Directions

This application guide provides a structured, multi-tiered approach for the initial characterization of 1,6-Dimethyl-1H-indazol-5-amine in cell culture. By progressing from broad assessments of viability and proliferation to more specific analyses of apoptosis and cell cycle distribution, researchers can build a comprehensive profile of the compound's cellular activity. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected, potentially through techniques like Western blotting for key pathway proteins (e.g., PARP cleavage, p53, cyclins), kinase activity profiling, or advanced transcriptomic analyses.

References

  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.28.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol (TB323).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Shankey, T. V. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21).
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay Procedure.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7).
  • Addgene. (n.d.). MTT Assay protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915).
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Huang, K. T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 461-468.
  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6486.
  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Roda, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3349-3354.
  • Sharma, S., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 100-112.
  • Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
  • Wang, Y., et al. (2023).
  • Sherwood, S. W., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 246-252.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15985-15995.
  • Lee, J., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic Chemistry, 138, 106649.
  • Biocompare. (2026). Optimizing Sample Preparation for Single-Cell Analysis.
  • Hoang, V. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(2), 244-253.
  • Bio-Rad Laboratories. (n.d.). Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry.

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Application

Application Note: A High-Throughput Screening Guide for the Novel Investigational Compound 1,6-Dimethyl-1H-indazol-5-amine

Abstract: This document provides a comprehensive guide for the integration of 1,6-Dimethyl-1H-indazol-5-amine, a novel small molecule built upon the privileged indazole scaffold, into high-throughput screening (HTS) camp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the integration of 1,6-Dimethyl-1H-indazol-5-amine, a novel small molecule built upon the privileged indazole scaffold, into high-throughput screening (HTS) campaigns. Recognizing the indazole core's prevalence in clinically significant kinase inhibitors, this guide details robust protocols for both biochemical kinase profiling and cell-based phenotypic screening. We present field-proven methodologies, from initial compound handling and quality control to primary screening, hit validation, and data analysis, designed to empower researchers in drug discovery to efficiently characterize the bioactivity of this and similar novel chemical entities.

Introduction: The Indazole Scaffold and Rationale for Screening

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for designing ligands that can interact with a wide array of biological targets.[1][2] Notably, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1][3]

1,6-Dimethyl-1H-indazol-5-amine is a specific derivative of this class. While public domain data on this exact molecule is sparse, its structural features suggest a strong rationale for its evaluation as a potential modulator of cellular signaling pathways. High-throughput screening (HTS) offers a powerful, automated approach to rapidly test such novel compounds against thousands of potential targets or in various disease models, accelerating the initial stages of drug discovery.[4][5][6]

This application note provides a strategic framework and detailed protocols for characterizing 1,6-Dimethyl-1H-indazol-5-amine using state-of-the-art HTS methodologies. We will focus on two key applications: a broad biochemical screen against a panel of protein kinases and a cell-based assay to assess its impact on cancer cell proliferation.

Foundational Steps: Compound Management and Quality Control

The integrity of screening data is fundamentally dependent on the quality and handling of the test compound.[7] Before initiating any large-scale screen, meticulous compound management is essential.

2.1. Initial Compound Handling and Solubility Assessment

  • Objective: To determine the optimal solvent and concentration for creating a high-concentration stock solution, ensuring the compound remains in solution throughout the screening process.

  • Protocol:

    • Visual Inspection: Examine the provided solid sample of 1,6-Dimethyl-1H-indazol-5-amine for uniformity.

    • Solvent Selection: Test solubility in a range of common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[8]

    • Solubility Test: Prepare a serial dilution of the compound in DMSO (e.g., from 100 mM down to 1 mM) in clear microcentrifuge tubes.

    • Equilibration & Observation: Vortex each tube thoroughly and allow it to equilibrate at room temperature for at least one hour. Visually inspect for any precipitation. For more rigorous analysis, use a nephelometer to quantify solubility.

    • Stock Solution Preparation: Based on the solubility test, prepare a primary stock solution at the highest soluble concentration (typically 10-20 mM in 100% DMSO). This stock should be stored at -20°C or -80°C under dessicated conditions to maintain stability.[7]

2.2. Preparation of Assay-Ready Plates

For HTS, compounds are typically formatted into "assay-ready" plates, which contain small volumes of the compound pre-diluted to an intermediate concentration.

  • Protocol:

    • Thaw the primary stock solution of 1,6-Dimethyl-1H-indazol-5-amine.

    • Using an acoustic liquid handler or a precision multichannel pipette, perform a serial dilution to create intermediate stock plates. For a primary screen at 10 µM, an intermediate plate might be prepared at 1 mM.

    • From the intermediate plate, dispense nanoliter volumes of the compound into the final 384- or 1536-well assay plates.[9] These plates are then sealed and stored, ready for the addition of assay reagents. This "just-in-time" approach minimizes freeze-thaw cycles of the primary stock.[8]

Application 1: Biochemical Kinase Profiling

3.1. Rationale and Assay Principle

Given the prevalence of indazoles as kinase inhibitors, a logical first step is to profile 1,6-Dimethyl-1H-indazol-5-amine against a diverse panel of protein kinases.[1][10] This approach can rapidly identify specific kinase targets and provide initial insights into the compound's mechanism of action.

We will describe a protocol based on the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12] This universal assay is suitable for virtually any kinase and is highly amenable to HTS.[11]

3.2. Experimental Workflow: Kinase Profiling

HTS_Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Compound 1. Compound Plating (1,6-Dimethyl-1H-indazol-5-amine) Dispense 3. Dispense Reagents to Compound Plate Compound->Dispense Reagents 2. Reagent Preparation (Kinase, Substrate, ATP) Reagents->Dispense Incubate 4. Kinase Reaction (Incubation) Dispense->Incubate Stop 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop Develop 6. Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Develop Luminescence 7. Read Luminescence Develop->Luminescence QC 8. Quality Control (Z'-factor) Luminescence->QC Normalization 9. Data Normalization (% Inhibition) QC->Normalization Hit_ID 10. Hit Identification Normalization->Hit_ID

Caption: Workflow for a biochemical kinase assay using ADP-Glo technology.

3.3. Detailed Protocol: Primary Kinase Screen (Single Concentration)

  • Objective: To screen 1,6-Dimethyl-1H-indazol-5-amine at a single concentration (e.g., 10 µM) against a panel of kinases to identify initial "hits."

  • Materials:

    • Assay-ready plates containing 1,6-Dimethyl-1H-indazol-5-amine.

    • Positive control inhibitor (e.g., Staurosporine) and negative control (DMSO).

    • Kinase panel (recombinant enzymes).

    • Kinase-specific substrates and buffers.

    • ATP solution.

    • ADP-Glo™ Kinase Assay reagents (Promega).

    • White, opaque 384-well assay plates.

    • Luminometer plate reader.

  • Procedure:

    • Assay Plate Setup: Design the plate map to include test compound wells, positive control wells (maximum inhibition), and negative control wells (no inhibition, DMSO only).[5]

    • Kinase Reaction:

      • To each well of the 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

      • Add 2.5 µL of 2X ATP solution to initiate the reaction. The final concentration of the test compound should be 10 µM in a typical 5 µL reaction volume.

      • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence signal on a plate reader.

3.4. Data Analysis and Hit Confirmation

  • Quality Control: For each kinase plate, calculate the Z-prime (Z') factor to assess assay quality.[4]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' ≥ 0.5 is considered excellent for HTS.[4]

  • Normalization: Calculate the percent inhibition for the test compound relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: Define a hit criterion. For a primary screen, a common threshold is a percent inhibition >50% or activity that is three standard deviations from the mean of the negative controls.

  • Dose-Response (IC₅₀ Determination): For all identified hits, perform a secondary screen. This involves a 10-point serial dilution of 1,6-Dimethyl-1H-indazol-5-amine to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Kinase Screen Results % Inhibition @ 10 µM IC₅₀ (nM) Hit Status
Kinase A8.2%> 10,000Inactive
Kinase B 92.5% 75 Confirmed Hit
Kinase C15.7%> 10,000Inactive
Kinase D 65.1% 850 Confirmed Hit
Kinase E3.4%> 10,000Inactive
Table 1: Example data from a primary kinase screen and follow-up IC₅₀ determination.

Application 2: Cell-Based Proliferation Assay

4.1. Rationale and Assay Principle

While biochemical assays are crucial for target identification, cell-based assays provide a more physiologically relevant context, assessing a compound's effects on complex cellular processes while also accounting for cell permeability and potential cytotoxicity.[13][14] A cell proliferation assay is a fundamental phenotypic screen to determine if a compound has cytotoxic or cytostatic effects, which is particularly relevant if the compound is a kinase inhibitor targeting pathways involved in cell growth.

We will describe a protocol using a resazurin-based assay (e.g., alamarBlue™ or CellTiter-Blue®), where the redox indicator resazurin is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescent signal is directly proportional to the number of viable cells.[13]

4.2. Experimental Workflow: Cell-Based Screening

HTS_Cell_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Cell_Plating 2. Seed Cells in 384-well Plates Cell_Culture->Cell_Plating Compound_Add 3. Add Compound (Dose-Response) Cell_Plating->Compound_Add Incubate 4. Incubate (e.g., 72 hours) Compound_Add->Incubate Add_Reagent 5. Add Resazurin Reagent Incubate->Add_Reagent Incubate_Read 6. Incubate & Read Fluorescence Add_Reagent->Incubate_Read Normalization 7. Data Normalization (% Growth Inhibition) Incubate_Read->Normalization Curve_Fit 8. Curve Fitting (GI₅₀ Calculation) Normalization->Curve_Fit

Caption: Workflow for a cell-based proliferation assay.

4.3. Detailed Protocol: Anti-Proliferation Screen

  • Objective: To determine the effect of 1,6-Dimethyl-1H-indazol-5-amine on the proliferation of a cancer cell line (e.g., HCT116 colorectal carcinoma) and calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Materials:

    • HCT116 cells in culture.

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS).

    • Assay-ready plates with a serial dilution of 1,6-Dimethyl-1H-indazol-5-amine.

    • Positive control (e.g., Doxorubicin) and negative control (DMSO).

    • Resazurin-based cell viability reagent.

    • Clear-bottom, black-walled 384-well plates.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Seeding: Trypsinize and count HCT116 cells. Seed the cells into 384-well plates at a pre-optimized density (e.g., 1,000 cells/well) in 40 µL of media. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Addition: Add 10 µL of medium containing the test compound from the dose-response plates to the cells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Incubation: Incubate the plates for 72 hours.

    • Signal Development: Add 10 µL of resazurin reagent to each well and incubate for another 2-4 hours, or until a sufficient signal has developed.

    • Data Acquisition: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

4.4. Data Analysis

  • Normalization: Calculate the percent growth inhibition for each concentration.

    • % Growth Inhibition = 100 * (1 - (Signal_test - Signal_t0) / (Signal_dmso - Signal_t0))

    • Where Signal_t0 is the signal from a control plate read at the time of compound addition.

  • Curve Fitting: Plot the percent growth inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ value.

Hypothetical Cell Proliferation Results Cell Line GI₅₀ (µM) Interpretation
1,6-Dimethyl-1H-indazol-5-amineHCT1161.2Potent anti-proliferative activity
1,6-Dimethyl-1H-indazol-5-amineMRC-5 (Normal Lung)> 50Selective for cancer cells
Table 2: Example data from a cell-based anti-proliferation assay.

Conclusion and Next Steps

This application note outlines a systematic and robust HTS approach for the initial characterization of 1,6-Dimethyl-1H-indazol-5-amine. By combining broad biochemical profiling with physiologically relevant cell-based screening, researchers can efficiently identify potential molecular targets and cellular effects.

Following the identification of confirmed hits, several critical next steps are required for validation:[15]

  • Hit Triage: Filter out known pan-assay interference compounds (PAINS) and frequent hitters using historical screening data.[15]

  • Orthogonal Assays: Confirm biochemical hits using an alternative assay format that relies on a different detection technology (e.g., a fluorescence-based assay if the primary screen was luminescence-based) to rule out technology-specific artifacts.[15]

  • Structure-Activity Relationship (SAR): Procure or synthesize analogs of 1,6-Dimethyl-1H-indazol-5-amine to establish an initial SAR, which can confirm that the observed activity is due to the specific chemical structure.[15]

By following this structured workflow, research teams can confidently advance promising novel compounds like 1,6-Dimethyl-1H-indazol-5-amine into the next phase of the drug discovery pipeline.

References

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2019). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Iannone, M. A. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521–527. [Link]

  • Iannone, M. A. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]

  • Gunes, Z. E. (2014, April 8). Data analysis approaches in high throughput screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 209-216. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • An, F., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Topics in Medicinal Chemistry, 14(1), 3-13. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. [Link]

  • Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • The Journal of Organic Chemistry. (2013, January 9). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. [Link]

  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • RSC Medicinal Chemistry. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. [Link]

  • American Elements. (n.d.). Indazoles. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1358. [Link]

  • Griffith University. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,6-Dimethyl-1H-indazol-5-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1,6-Dimethyl-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,6-Dimethyl-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield and purity for this critical intermediate. As a key building block in the synthesis of important pharmaceutical agents, including Entrectinib, a targeted cancer therapeutic, a robust and reproducible synthetic route is essential.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1,6-Dimethyl-1H-indazol-5-amine.

Q1: What is a common and reliable synthetic strategy for 1,6-Dimethyl-1H-indazol-5-amine?

A common and effective strategy involves a multi-step sequence starting from a commercially available precursor. A logical pathway is:

  • Nitration: Introduction of a nitro group at the 5-position of a suitable 6-methyl-1H-indazole precursor.

  • N-Methylation: Alkylation of the indazole nitrogen. This is a critical step where regioselectivity must be controlled to favor the desired N-1 isomer over the N-2 isomer.[4]

  • Reduction: Conversion of the nitro group to the target 5-amino group.

This stepwise approach allows for purification of intermediates and helps to control the formation of impurities.

Q2: What are the most critical reaction parameters to control for maximizing yield?

To achieve high yield and purity, meticulous control over the following parameters is crucial:

  • Regioselectivity in N-Methylation: The choice of base, solvent, and temperature during the methylation step is the most critical factor influencing the ratio of N-1 to N-2 methylated isomers.[4] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, which can be leveraged to favor N-1 alkylation under specific conditions.[5][6]

  • Reaction Temperature: Exceedingly high temperatures can lead to side reactions, such as the formation of dimers or decomposition, particularly during the indazole ring formation or subsequent functionalization steps.[7] Conversely, insufficient temperature can result in incomplete reactions.

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous solvents and fresh reagents is essential to prevent unwanted side reactions, such as hydrolysis of intermediates or deactivation of catalysts.[4]

Q3: How can I definitively confirm the structure and purity of my final product and key intermediates?

A combination of analytical techniques is required for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and distinguishing between N-1 and N-2 isomers. In the ¹H NMR spectrum, the chemical shift of the N-methyl protons can differ slightly between isomers (often by 0.1-0.2 ppm).[5] More definitively, 2D NMR techniques like HMBC can show a correlation from the N-1 methyl protons to the C7a carbon, whereas the N-2 methyl protons would correlate to the C3 carbon.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify the ratio of isomers if a suitable method is developed.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Problem: Low Overall Yield

Q: My overall yield for the three-step synthesis is consistently below 30%. What are the most likely points of failure?

A: Low overall yield in a multi-step synthesis is often due to cumulative losses or a single problematic step. A systematic approach is necessary to identify the bottleneck.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Overall Yield Detected check_step1 Analyze Nitration Step start->check_step1 step1_ok Yield & Purity >85%? check_step1->step1_ok check_step2 Analyze Methylation Step step1_ok->check_step2 Yes action1 Optimize nitrating agent concentration and reaction temperature. Check starting material purity. step1_ok->action1 No step2_ok Yield & Purity >80%? check_step2->step2_ok check_step3 Analyze Reduction Step step2_ok->check_step3 Yes action2 Focus on methylation conditions. See Table 1 for guidance on base/solvent. Confirm isomer ratio by NMR. step2_ok->action2 No step3_ok Yield & Purity >90%? check_step3->step3_ok action3 Screen reducing agents (see Table 2). Check catalyst activity (e.g., Pd/C). Ensure complete reaction by TLC/LCMS. step3_ok->action3 No end Yield Optimized step3_ok->end Yes action1->check_step1 action2->check_step2 action3->check_step3

Caption: A logical flowchart for diagnosing the source of low yield.

Problem: Poor Regioselectivity during N-Methylation

Q: I am observing a significant amount of the undesired 1,6-dimethyl-2H-indazol-5-amine isomer. How can I improve the regioselectivity for the N-1 position?

A: This is the most common challenge in the N-alkylation of indazoles.[4] The N-1 position is thermodynamically favored, while the N-2 position can be kinetically favored under certain conditions. To maximize the N-1 isomer, you should promote thermodynamic control.

  • Mechanism Insight: The indazole anion is deprotonated by a base. Alkylation at N-1 leads to the more stable aromatic product. The choice of base and solvent system is critical in controlling the site of deprotonation and subsequent alkylation.

  • Solution: Employ a milder base and a polar aprotic solvent. This combination generally favors the formation of the thermodynamically more stable N-1 alkylated product. Stronger bases like NaH in a solvent like THF can sometimes lead to mixtures, whereas systems like K₂CO₃ in DMF or acetonitrile often provide better selectivity for N-1.

ParameterCondition for High N-1 SelectivityRationale
Base K₂CO₃, Cs₂CO₃Milder bases favor thermodynamic equilibrium, which prefers the more stable N-1 isomer.
Solvent DMF, Acetonitrile (MeCN)Polar aprotic solvents effectively solvate the cation of the base, allowing the indazole anion to react at its most stable position.
Temperature Room Temperature to 60 °CModerate temperatures provide enough energy to overcome the activation barrier without promoting side reactions or isomer equilibration.

Table 1: Recommended starting conditions for optimizing N-1 methylation of 6-methyl-5-nitro-1H-indazole.

Problem: Incomplete Nitro Group Reduction

Q: The final reduction step is sluggish, and I see starting material remaining even after prolonged reaction times. What can I do to improve this conversion?

A: Incomplete reduction of the nitro group can be due to catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Catalyst Quality (for Catalytic Hydrogenation): The activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, carefully filtering and adding a fresh portion of the catalyst can sometimes restart the reaction.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, several chemical reducing agents are effective for nitro group reduction.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C EtOH or MeOH, RT, 1-4 atm H₂Clean reaction, high yield, easy product isolation (filtration).Catalyst can be pyrophoric; requires specialized hydrogenation equipment.
SnCl₂·2H₂O EtOH or EtOAc, RefluxEffective and reliable, tolerates many functional groups.Workup can be tedious due to the formation of tin salts.
Fe / NH₄Cl EtOH/H₂O, RefluxInexpensive, environmentally benign.Requires stoichiometric amounts of iron, leading to a large volume of solid waste.

Table 2: Comparison of common reducing agents for the conversion of an aryl nitro group to an amine.

Problem: Purification Challenges

Q: I am struggling to separate the desired 1,6-dimethyl-1H-indazol-5-amine from the N-2 isomer and other impurities by column chromatography. What are the recommended strategies?

A: The similar polarity of N-1 and N-2 isomers makes chromatographic separation difficult.

  • Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 100% Dichloromethane and slowly increasing the percentage of Methanol or Ethyl Acetate).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) to find conditions that selectively crystallize the desired isomer.

  • Derivatization: As a last resort, the amine can be temporarily converted to a derivative (e.g., an acetamide) which may have different chromatographic properties, allowing for easier separation. The protecting group can then be removed to yield the pure amine.

Section 3: Key Experimental Protocols

The following protocols provide a validated starting point for synthesis. Note: These procedures should be performed by qualified chemists in a suitable laboratory environment with appropriate safety precautions.

Overall Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction A 6-Methyl-5-nitro-1H-indazole B 1,6-Dimethyl-5-nitro-1H-indazole A->B K2CO3, MeI DMF, 50 °C C 1,6-Dimethyl-1H-indazol-5-amine B->C H2 (4 atm), 10% Pd/C EtOH, RT

Caption: A simplified workflow for the synthesis of the target compound.

Protocol A: N-Methylation of 6-Methyl-5-nitro-1H-indazole
  • To a solution of 6-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (50 volumes).

  • The product will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • The crude product (a mixture of N-1 and N-2 isomers) can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to isolate the desired N-1 isomer, 1,6-dimethyl-5-nitro-1H-indazole.

Protocol B: Reduction to 1,6-Dimethyl-1H-indazol-5-amine
  • In a hydrogenation vessel, dissolve 1,6-dimethyl-5-nitro-1H-indazole (1.0 eq) in ethanol (15 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 4 atmospheres.

  • Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 1,6-Dimethyl-1H-indazol-5-amine.

  • If necessary, purify the product by column chromatography (DCM/MeOH gradient) or recrystallization.

References

  • Common side reactions in the synthesis of indazole-3-carboxamides. BenchChem.
  • How to synthesize Entrectinib. ChemicalBook.
  • What is Entrectinib and How is it Synthesized? - FAQ. Guidechem.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • 1,3-Dimethyl-1H-indazol-6-amine. PMC - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine. BenchChem.

Sources

Optimization

1,6-Dimethyl-1H-indazol-5-amine solubility issues in DMSO and aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,6-Dimethyl-1H-indazol-5-amine. This guide is designed to provide expert advice and practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,6-Dimethyl-1H-indazol-5-amine. This guide is designed to provide expert advice and practical solutions for common solubility challenges encountered with this compound in both Dimethyl Sulfoxide (DMSO) and aqueous experimental systems. As Senior Application Scientists, we understand that achieving and maintaining compound solubility is critical for the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 1,6-Dimethyl-1H-indazol-5-amine.

Q1: What are the expected solubility properties of 1,6-Dimethyl-1H-indazol-5-amine?

While specific quantitative solubility data for 1,6-Dimethyl-1H-indazol-5-amine is not extensively published, we can infer its properties from its chemical structure. The molecule contains a relatively nonpolar indazole ring system with two methyl groups, which contributes to low aqueous solubility. However, the presence of a primary amine (-NH2) group provides a basic handle that can be protonated. This means its aqueous solubility is highly dependent on pH.[1][2] In strong organic polar aprotic solvents like DMSO, it is expected to be much more soluble.

Q2: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

This is a classic and common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous system where its solubility is much lower.[3] The DMSO concentration is instantly diluted, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate out. This is a clear indication that the aqueous solubility limit has been exceeded at the target concentration.

Q3: What is the recommended solvent for preparing a stock solution?

For creating a high-concentration stock solution, 100% Dimethyl Sulfoxide (DMSO) is the standard and recommended starting point.[1][3][4] It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[5] Prepare a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to create working solutions. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: Are there specific safety precautions for handling this compound?

Yes. According to available safety data sheets (SDS) for similar indazole amines, these compounds should be handled with care. They can be harmful if swallowed and may cause skin and serious eye irritation.[6][7][8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for overcoming specific solubility challenges.

Issue 1: The compound is difficult to dissolve even in 100% DMSO.

If you are facing challenges dissolving the solid powder in pure DMSO, it may be due to high crystal lattice energy. The following protocol helps provide the necessary energy to break down the crystal structure.

  • Weighing: Accurately weigh the desired amount of 1,6-Dimethyl-1H-indazol-5-amine powder.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve your target high concentration (e.g., 20 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (If Needed): If solids remain, place the vial in a bath sonicator for 5-15 minutes. Sonication uses ultrasonic waves to break up solid particles and facilitate dissolution.[3]

  • Gentle Warming (If Needed): As a final step, you may warm the solution to 37°C for 10-20 minutes.[1][3] Avoid excessive heat, as it may risk compound degradation.

  • Verification: Ensure the solution is completely clear with no visible particulates before storing it at -20°C or -80°C.

G start Start: Weigh Compound Powder add_dmso Add 100% DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate (5-15 min) check1->sonicate No success Success: Store Stock Solution (-20°C / -80°C) check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Gentle Warming (37°C, 10-20 min) check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes fail Issue Persists: Consult Compound Specialist check3->fail No

Caption: Workflow for dissolving compound in DMSO.
Issue 2: Compound precipitates upon dilution into aqueous buffers.

This is the most frequent and critical challenge. The goal is to modify the aqueous environment to make it more hospitable to the compound. The following decision tree and strategies will guide you through this process.

G cluster_0 Initial Checks cluster_1 Solubility Enhancement Strategies start Start: Clear DMSO Stock Precipitates in Aqueous Buffer check_dmso Is final DMSO% < 0.5%? start->check_dmso lower_dmso Action: Reduce DMSO in final dilution. check_dmso->lower_dmso No check_conc Is final compound concentration as low as viable? check_dmso->check_conc Yes lower_dmso->check_conc lower_conc Action: Lower the final compound concentration. check_conc->lower_conc No ph_adjust Strategy 1: pH Adjustment Is the amine group protonated? check_conc->ph_adjust Yes lower_conc->ph_adjust adjust_ph Action: Lower buffer pH (e.g., to pH 5.0-6.5). Test solubility across a pH range. ph_adjust->adjust_ph No success Success: Compound is Soluble ph_adjust->success Yes cosolvent Strategy 2: Co-solvents Is the solvent polarity optimal? adjust_ph->cosolvent add_cosolvent Action: Add a co-solvent (e.g., Ethanol, PEG 400) to the aqueous buffer. cosolvent->add_cosolvent No cosolvent->success Yes advanced Strategy 3: Advanced Methods Still precipitating? add_cosolvent->advanced use_cyclodextrin Action: Use complexation agents (e.g., HP-β-Cyclodextrin). advanced->use_cyclodextrin Yes advanced->success No fail Issue Persists: Consider Salt Form or Formulation Change use_cyclodextrin->fail

Caption: Decision tree for aqueous solubility issues.

The primary amine on the indazole ring is basic. By lowering the pH of the aqueous buffer, you can protonate this amine, forming a positively charged species (a salt). This charge dramatically increases the molecule's interaction with polar water molecules, thereby boosting solubility.[1][5]

Protocol 2: pH-Solubility Profile

  • Prepare several small aliquots of your target aqueous buffer (e.g., PBS).

  • Adjust the pH of these aliquots to create a range, for example: pH 7.4, 7.0, 6.5, 6.0, and 5.5.

  • Add your DMSO stock of 1,6-Dimethyl-1H-indazol-5-amine to each pH-adjusted buffer to reach the desired final concentration.

  • Observe for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Select the lowest pH that maintains solubility and is still compatible with your assay system (e.g., cell viability, enzyme activity).

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[1][5] This can make the environment more favorable for a less polar compound.

Common Co-solvents for In Vitro Use:

  • Ethanol: Often used in final concentrations up to 1%.

  • Polyethylene Glycol 400 (PEG 400): A polymer that can increase solubility.

  • Propylene Glycol (PG): Another common solvent in formulations.

Protocol 3: Co-solvent Screening

  • Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 99% PBS / 1% Ethanol).

  • Add your DMSO stock to this co-solvent buffer.

  • Observe for precipitation.

  • Important: Always run a vehicle control with the same co-solvent concentration to ensure the solvent itself does not affect your biological assay.[1]

If the above methods are insufficient or not compatible with your experiment, more advanced formulation strategies can be employed.

  • Cyclodextrins: These are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[11][12] They can encapsulate the nonpolar indazole portion of your molecule, presenting a more water-soluble complex to the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[11]

  • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[13] However, they can also interfere with biological assays and must be used with caution and thorough validation.

StrategyMechanism of ActionTypical ConcentrationProsCons
pH Adjustment Forms a more soluble salt by protonating the basic amine group.[1]pH 5.0 - 6.5Highly effective for basic compounds; simple to implement.Required pH may be incompatible with the biological system.
Co-solvents Reduces the polarity of the aqueous solvent system.[1][5]< 1-5% (assay dependent)Easy to use; can be effective for moderately nonpolar compounds.Can be toxic to cells or interfere with assays at higher concentrations.[1]
Cyclodextrins Encapsulates the hydrophobic part of the molecule in a soluble complex.[11]Varies (mg/mL range)Can significantly increase solubility; generally low cell toxicity.Can be expensive; may alter compound availability and activity.
Salt Form Using a pre-synthesized salt form (e.g., hydrochloride) of the compound.[11][14]N/AOften provides much higher intrinsic aqueous solubility.May not be commercially available; requires separate synthesis.
References
  • Benchchem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • WuXi AppTec DMPK. (2024, March 15).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • EMA. (2010, May 31).
  • ResearchGate. (2025, July 8). (PDF)
  • Kishida Chemical Co., Ltd. (2022, February 3).
  • TCI Chemicals. (2025, January 8).
  • Fisher Scientific. (2023, August 21).
  • PubChem. (n.d.). 1,4-dimethyl-1H-imidazol-5-amine.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Basic & Pharmaceutical Sciences. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES.
  • ChemicalBook. (n.d.). 1,6-dimethyl-1H-Indazol-7-amine | 882679-95-0.
  • American Elements. (n.d.). Indazoles.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubChem. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine.
  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Fujifilm Wako Chemicals. (n.d.). 安全データシート.
  • NIH. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine - PMC.
  • NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening - PMC.
  • CymitQuimica. (n.d.). CAS 874-05-5: 1H-Indazol-3-amine.
  • Benchchem. (n.d.). "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro".
  • Cayman Chemical. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.
  • Fluorochem. (n.d.). 1,3-Dimethyl-1H-indazol-5-amine.
  • PubChemLite. (n.d.). 1-methyl-1h-indazol-5-amine (C8H9N3).
  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine.
  • Semantic Scholar. (2021, April 27).
  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1,6-Dimethyl-1H-indazol-5-amine Derivatives

Welcome to the Technical Support Center. 1,6-Dimethyl-1H-indazol-5-amine (CAS: 1780910-53-3)[1] is a highly valuable heterocyclic building block, prominently featured in the synthesis of O-GlcNAcase (OGA) inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,6-Dimethyl-1H-indazol-5-amine (CAS: 1780910-53-3)[1] is a highly valuable heterocyclic building block, prominently featured in the synthesis of O-GlcNAcase (OGA) inhibitors for the treatment of neurodegenerative tauopathies such as Alzheimer's disease[2].

Working with indazole derivatives presents unique chemical challenges, primarily due to the electron-rich nature of the core and the steric hindrance introduced by the 1,6-dimethyl substitution pattern[3]. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-fidelity synthesis and derivatization.

Part 1: Core Synthesis & Nitro Reduction Workflows

The foundational step in utilizing this scaffold is the reduction of the precursor, 1,6-dimethyl-5-nitro-1H-indazole, to the corresponding primary amine.

Frequently Asked Questions

Q: During the catalytic hydrogenation of 1,6-dimethyl-5-nitro-1H-indazole, my reduction stalls, and I observe a mass corresponding to the hydroxylamine intermediate. How do I drive it to the primary amine? A: Stalling at the hydroxylamine intermediate is a classic symptom of either catalyst surface passivation or insufficient hydrogen mass transfer. The N–O bond cleavage requires active palladium hydrides. If the catalyst surface is passivated by the hydroxylamine itself, the reaction will halt. Causality & Solution: Ensure vigorous multiphasic agitation (>800 rpm). If stalling persists, adding a catalytic amount of acetic acid (0.1 eq) will protonate the hydroxylamine intermediate, making the N–O bond more susceptible to catalytic cleavage, thereby accelerating the final reduction step.

Validated Protocol: Catalytic Hydrogenation

Self-Validating System: This protocol relies on LC-MS tracking to prevent premature workup.

  • Setup: Charge a round-bottom flask with 1,6-dimethyl-5-nitro-1H-indazole (1.0 eq) and anhydrous methanol (approx. 3.3 mL/mmol)[2].

  • Catalyst Addition: Purge the system with N₂ for 5 minutes. Carefully add 10% Pd/C (approx. 0.025 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature (RT) for 18 hours[2].

  • Validation Check: Aliquot 10 µL of the mixture, filter through a syringe filter, and analyze via LC-MS. The reaction is complete only when the nitro peak ([M+H]⁺ = 192.1) is entirely replaced by the amine peak ([M+H]⁺ = 162.1).

  • Workup: Filter the suspension through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 1,6-dimethyl-1H-indazol-5-amine as a white solid (Typical yield: 89%)[2].

TroubleshootingTree Start Issue: Incomplete Reduction of Nitro Group Q1 Is the hydroxylamine intermediate accumulating? Start->Q1 S1 Add catalytic AcOH to protonate intermediate Q1->S1 Yes Q2 Is the starting material completely unreacted? Q1->Q2 No S2 Check H2 pressure & increase agitation (>800 rpm) Q2->S2 Yes S3 Replace Pd/C catalyst (suspected sulfur poisoning) Q2->S3 No (Mixed species)

Fig 1. Troubleshooting logic for stalled catalytic hydrogenation of nitro-indazoles.

Part 2: Regioselective Functionalization (Bromination)

Derivatization often requires a halogen handle. Bromination of 1,6-dimethyl-1H-indazol-5-amine must be carefully controlled to avoid polyhalogenation.

Frequently Asked Questions

Q: I am attempting to brominate 1,6-dimethyl-1H-indazol-5-amine, but I am observing di-bromination and poor regioselectivity. How can I exclusively target the C4 position? A: The indazole core is highly electron-rich, and the C5-amine acts as a strong ortho-directing group. Using harsh brominating agents (like excess NBS at elevated temperatures) leads to polyhalogenation at both C4 and C7. Causality & Solution: The optimal method employs molecular bromine (Br₂) in dichloromethane (DCM) at room temperature, added dropwise[2]. Slow addition maintains a low steady-state concentration of the electrophile. Kinetically, the C4 position is the most nucleophilic site. By starving the reaction of excess Br₂, you kinetically favor C4-bromination and prevent the secondary reaction at C7.

Quantitative Optimization Data

Table 1: Optimization of Bromination Conditions for 1,6-Dimethyl-1H-indazol-5-amine

EntryReagentEquivalentsSolventTemp (°C)Time (h)Yield (%)Main Impurity Profile
1NBS1.05DMF0 to RT465C4,C7-dibromo derivative
2NBS1.05DCMRT1272Unreacted starting material
3 Br₂ 1.10 DCM RT 16 95 Trace C7-bromo isomer
4Br₂1.50DCMRT1640C4,C7-dibromo derivative
Validated Protocol: Regioselective Bromination
  • Preparation: Dissolve 1,6-dimethyl-1H-indazol-5-amine (1.0 eq) in anhydrous DCM (approx. 7.5 mL/mmol)[2].

  • Reagent Handling: Prepare a solution of Br₂ (1.1 eq) in DCM. Note: Br₂ is highly volatile and corrosive; handle exclusively in a fume hood using gas-tight syringes.

  • Addition: Add the Br₂ solution dropwise to the amine solution under vigorous stirring at RT[2].

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Validation Check: Confirm completion via LC-MS. Look for the characteristic 1:1 isotopic doublet of the brominated product at [M+H]⁺ = 240.0 / 242.0.

  • Workup & Purification: Quench the reaction with water. Extract the organic layer, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica; EtOAc in heptane 0/100 to 50/50) to yield 4-bromo-1,6-dimethyl-1H-indazol-5-amine (Typical yield: 95%)[2].

Part 3: Downstream Derivatization & Steric Challenges

Once functionalized, the C4-bromo-1,6-dimethyl-1H-indazol-5-amine can undergo various cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build complex pharmaceutical architectures.

Frequently Asked Questions

Q: Why are my amide coupling yields so low when reacting the C5-amine with carboxylic acids? A: The C5-amine is flanked by the C6-methyl group and the C4-proton (or C4-bromo substituent). This creates a severe steric shield around the nucleophilic nitrogen, drastically increasing the activation energy required for the tetrahedral intermediate to form during amidation. Causality & Solution: Standard carbodiimide coupling agents (EDC/HOBt) will fail here. You must utilize highly reactive acyl chlorides or employ uronium-based coupling reagents like HATU with a strong, non-nucleophilic base (e.g., DIPEA) in polar aprotic solvents (DMF or DMAc). Heating to 50°C is often required to overcome the steric activation barrier.

ReactionWorkflow Nitro 1,6-Dimethyl-5-nitro -1H-indazole Amine 1,6-Dimethyl-1H -indazol-5-amine Nitro->Amine H2, Pd/C MeOH, RT, 18h Bromo 4-Bromo-1,6-dimethyl -1H-indazol-5-amine Amine->Bromo Br2, DCM RT, 16h Deriv C4-Substituted Derivatives Bromo->Deriv Suzuki Coupling Pd cat., Boronic Acid

Fig 2. Synthetic workflow from nitro-indazole to C4-functionalized derivatives.

References

  • W O 2021/123294 Al (OGA Inhibitors)
  • 2,3-DIMETHYL-2H-INDAZOL-6-AMINE 444731-72-0 wiki Source: Guidechem URL
  • 50593-24-3 | 1-Methyl-1H-indazol-5-amine Source: BLD Pharm URL

Sources

Optimization

1,6-Dimethyl-1H-indazol-5-amine stability under acidic and basic conditions

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for experiments involving 1,6-Dimethyl-1H-indazol-5-amine. The follow...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for experiments involving 1,6-Dimethyl-1H-indazol-5-amine. The following sections are designed to address common questions and challenges related to the stability of this compound under various experimental conditions.

Introduction

1,6-Dimethyl-1H-indazol-5-amine is a substituted indazole derivative of interest in medicinal chemistry and drug discovery.[1] The stability of this compound is a critical parameter that can influence its synthesis, purification, storage, and biological activity. This guide will focus on its stability under acidic and basic conditions, providing both theoretical insights and practical experimental protocols.

The indazole ring system can exist in different tautomeric forms, with the 1H-tautomer generally being more stable than the 2H-tautomer.[2][3] The presence of an amino group at the 5-position and methyl groups at the 1- and 6-positions can influence the electron density and reactivity of the heterocyclic core, thereby affecting its stability. Understanding these properties is essential for designing robust experimental protocols and interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1,6-Dimethyl-1H-indazol-5-amine?

A1: While specific stability data for 1,6-Dimethyl-1H-indazol-5-amine is not extensively published, based on the general chemistry of indazoles and aromatic amines, it is expected to be a relatively stable compound under neutral conditions when protected from light and oxygen. However, its stability can be compromised under harsh acidic or basic conditions, as well as in the presence of strong oxidizing agents.[4][5]

Q2: What are the recommended storage conditions for 1,6-Dimethyl-1H-indazol-5-amine?

A2: To ensure long-term stability, 1,6-Dimethyl-1H-indazol-5-amine should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] For solutions, it is advisable to use freshly prepared samples or store them at low temperatures (e.g., 2-8 °C) for short periods to minimize degradation.

Q3: What are the potential degradation pathways for 1,6-Dimethyl-1H-indazol-5-amine under acidic conditions?

A3: Under strong acidic conditions, the primary site of protonation is likely to be the N2 atom of the indazole ring or the exocyclic amino group.[7] While the indazole core is generally stable to acid hydrolysis, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to cleavage of the pyrazole ring. The amino group may also be susceptible to reactions such as depurination, although this is less common for aromatic amines.

Q4: What are the potential degradation pathways for 1,6-Dimethyl-1H-indazol-5-amine under basic conditions?

A4: The 1H-indazole tautomer is generally stable under basic conditions.[3] However, the presence of the amino group could make the compound susceptible to oxidation, which can be accelerated in basic media. Strong basic conditions at elevated temperatures might promote other, less common, degradation pathways.

Q5: How do the dimethyl and amine substituents affect the stability of the indazole core?

A5: The methyl group at the N1 position prevents tautomerization to the 2H-indazole form, which can have different reactivity and stability. The methyl group at the C6 position and the amino group at the C5 position are electron-donating groups, which can increase the electron density of the benzene ring of the indazole system. This can influence its susceptibility to electrophilic attack and oxidation.

Q6: What analytical techniques are suitable for monitoring the stability of 1,6-Dimethyl-1H-indazol-5-amine?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the degradation of 1,6-Dimethyl-1H-indazol-5-amine.[8] This method allows for the separation and quantification of the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products formed.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Unexpected degradation in control samples (neutral pH) 1. Exposure to light (photodegradation). 2. Presence of oxidizing agents or metal ion contaminants. 3. Instability in the chosen solvent.1. Protect samples from light by using amber vials or covering them with aluminum foil. 2. Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[8] 3. Evaluate the stability of the compound in different solvents and choose the one with the least degradation.
Poor peak shape or resolution in HPLC analysis 1. Interaction of the basic amine group with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or a column with end-capping. 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated and interacts less with the stationary phase. Adding a competing base like triethylamine (0.1%) to the mobile phase can also improve peak shape.[6]
Formation of multiple unknown impurities 1. Harsh stress conditions leading to secondary degradation products. 2. Complex degradation pathways.1. Reduce the severity of the stress conditions (e.g., lower acid/base concentration, temperature, or exposure time) to favor the formation of primary degradants. The goal is to achieve 5-20% degradation.[4][9] 2. Use LC-MS/MS to identify the mass of the impurities and elucidate their structures.
Inconsistent results between experimental runs 1. Variability in sample preparation. 2. Fluctuation in experimental conditions (e.g., temperature, pH). 3. Instability of the compound in the autosampler.1. Ensure consistent and accurate preparation of all solutions. 2. Carefully control and monitor the temperature and pH of the stress solutions. 3. Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) and minimize the time samples are stored before injection.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 1,6-Dimethyl-1H-indazol-5-amine under various stress conditions.[4][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1,6-Dimethyl-1H-indazol-5-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.[6]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.[6]

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

3. HPLC Analytical Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Results for 1,6-Dimethyl-1H-indazol-5-amine

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
Control 24
0.1 N HCl (60°C) 2
4
8
24
0.1 N NaOH (60°C) 2
4
8
24
3% H₂O₂ (RT) 2
4
8
Thermal (80°C, solid) 48
Photolytic -

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal Degradation (80°C, solid) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling neutralize Neutralize/Dilute thermal->neutralize Dissolve & Dilute photo->sampling sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of 1,6-Dimethyl-1H-indazol-5-amine.

G cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) parent 1,6-Dimethyl-1H-indazol-5-amine protonation Protonation at N2 or -NH2 parent->protonation Reversible oxidation_base Oxidation of Amino Group (Accelerated) parent->oxidation_base Degradation ring_opening Potential Ring Opening (Harsh Conditions) protonation->ring_opening Irreversible other_base Other Minor Degradants oxidation_base->other_base Further reactions

Caption: Potential degradation pathways of 1,6-Dimethyl-1H-indazol-5-amine.

References

  • Syprose, A practical guide to forced degradation and stability studies for drug substances.

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 8, pp. 1-39).
  • MedCrave, Forced Degradation Studies.

  • Journal of Medicinal and Chemical Sciences, Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • The Journal of Organic Chemistry, Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.

  • UKnowledge, Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

  • Journal of Drug Delivery and Therapeutics, Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

  • Organic Chemistry Portal, Indazole synthesis.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

  • PMC, 1,3-Dimethyl-1H-indazol-6-amine.

  • Molecules, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • ResearchGate, 1,3-Dimethyl-1H-indazol-6-amine.

  • RSC Publishing, Analytical Methods.

  • The Journal of Organic Chemistry, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

  • CymitQuimica, 1H-Indazol-3-amine.

  • Benchchem, Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • Santa Cruz Biotechnology, 6-Methyl-1H-indazol-5-amine.

  • Benchchem, Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.

  • Heriot-Watt University, Degradation of amine-based solvents in CO2 capture process by chemical absorption.

  • The University of Texas at Austin, Thermal Degradation and Corrosion of Amines for CO2 Capture.

  • NETL, Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent.

Sources

Troubleshooting

Reducing degradation of 1,6-Dimethyl-1H-indazol-5-amine during long-term storage

Introduction Welcome to the dedicated technical support guide for 1,6-Dimethyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the dedicated technical support guide for 1,6-Dimethyl-1H-indazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a substituted indazole, this molecule possesses a unique electronic and structural profile that, while beneficial for its intended applications, also presents specific challenges regarding its long-term stability.

The primary goal of this guide is to provide a comprehensive, scientifically-grounded framework for understanding, preventing, and troubleshooting the degradation of 1,6-Dimethyl-1H-indazol-5-amine. By explaining the causative mechanisms behind its instability and offering validated protocols, we aim to ensure the integrity of your research material, leading to more reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the handling and storage of 1,6-Dimethyl-1H-indazol-5-amine.

Q1: What are the primary factors that cause the degradation of 1,6-Dimethyl-1H-indazol-5-amine?

A1: The degradation of 1,6-Dimethyl-1H-indazol-5-amine is primarily driven by three environmental factors: oxidation, light, and moisture.

  • Oxidation: The aromatic amine group (-NH₂) is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities, often starting with radical intermediates that can polymerize or form complex structures. This process can be accelerated by the presence of trace metal ions.

  • Photodegradation: Aromatic and heterocyclic compounds, like the indazole core, can absorb UV-Vis light. This absorbed energy can promote electrons to higher energy states, leading to bond cleavage or reactions with other molecules, including oxygen. This often results in a visible color change of the material (e.g., from off-white to yellow or brown).

  • Moisture (Hydrolysis): While the core indazole ring is generally stable against hydrolysis, the presence of moisture can act as a catalyst for oxidative processes and may facilitate other minor degradation pathways, especially if acidic or basic impurities are present.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the degradation factors identified above, we have established the following optimal storage conditions based on empirical data and chemical principles.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting oxidative degradation pathways.
Light Amber Glass Vial / Protect from LightPrevents photodegradation by blocking UV and high-energy visible light.
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, preventing hydrolysis and moisture-catalyzed oxidation.

Q3: My sample of 1,6-Dimethyl-1H-indazol-5-amine has changed color from off-white to a yellowish-brown. Is it still usable?

A3: A color change is a strong visual indicator of degradation. This is often due to the formation of oxidized and/or polymerized species, which are typically highly conjugated and thus absorb visible light.

You should not assume the material is usable without re-characterization. The presence of these impurities can significantly impact experimental outcomes by altering the compound's effective concentration, introducing reactive species into your assay, or interfering with analytical measurements. We strongly recommend re-analyzing the material's purity via HPLC or LC-MS before use.

Q4: Can I store this compound in a solution (e.g., DMSO) for long-term use?

A4: Storing 1,6-Dimethyl-1H-indazol-5-amine in solution is not recommended for long-term storage . While convenient for immediate experimental use, solutions can accelerate degradation. DMSO, for example, is hygroscopic (absorbs water from the air) and can contain trace peroxides, both of which can promote compound degradation. If you must store solutions, prepare them fresh. For short-term storage (1-2 weeks), flash-freeze aliquots of the solution at -80°C and protect them from light. However, for periods longer than a month, storing the compound as a dry, solid powder under the conditions outlined in A2 is the only reliable method.

Part 2: Troubleshooting Guide for Compound Degradation

This section provides a logical workflow to identify and resolve issues related to the potential degradation of your 1,6-Dimethyl-1H-indazol-5-amine sample.

Initial Assessment Workflow

If you suspect degradation due to visual changes, inconsistent experimental results, or age of the sample, follow this diagnostic workflow.

G cluster_0 Troubleshooting Workflow A Suspicion of Degradation (e.g., color change, poor data) B Visual Inspection: - Check color - Look for clumping (moisture) A->B Start Here C Analytical Purity Check: Run HPLC-UV or LC-MS Analysis B->C If visual change noted D Compare to Reference: - Original CoA - Freshly prepared sample C->D E Purity > 98% and No Significant Impurity Peaks? D->E F Sample is Usable Proceed with experiment E->F Yes G Significant Degradation Detected E->G No H Review Storage Conditions: - Temp, Light, Atmosphere? - Container seal intact? G->H Investigate Cause I Purify Sample (if feasible) or Procure New Batch H->I Take Action J Implement Correct Storage Protocol I->J

Caption: Decision tree for investigating suspected compound degradation.

Problem: New peaks are observed in my HPLC/LC-MS analysis.

Possible Cause & Explanation: The appearance of new, unidentified peaks is the most definitive evidence of degradation. For 1,6-Dimethyl-1H-indazol-5-amine, new peaks often correspond to specific degradation products.

  • Earlier Eluting Peaks: These may indicate more polar products. Hydroxylation of the aromatic ring or other oxidative transformations that add oxygen-containing functional groups can decrease the compound's retention time on a reverse-phase column.

  • Later Eluting Peaks: These may suggest dimerization or polymerization products. Oxidative coupling of two or more molecules of the parent compound can create larger, more non-polar species that elute later.

  • Mass Spectrometry Clues (LC-MS):

    • M+16 peak: A mass increase of 16 Da strongly suggests the addition of an oxygen atom (oxidation), for example, the formation of an N-oxide or a hydroxylated derivative.

    • M+18 peak: A mass increase of 18 Da could indicate the addition of a water molecule, though this is less common for this specific structure without other reactive groups.

    • ~2M peak: A peak corresponding to roughly twice the mass of the parent compound is a tell-tale sign of dimerization.

Solution & Protocol:

Protocol: Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation:

    • Accurately weigh ~1 mg of your 1,6-Dimethyl-1H-indazol-5-amine sample.

    • Dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL.

  • HPLC Conditions (General Method):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis:

    • Integrate all peaks. Calculate the area percentage of the main peak corresponding to 1,6-Dimethyl-1H-indazol-5-amine.

    • Compare the resulting chromatogram to the Certificate of Analysis (CoA) or a chromatogram from a freshly opened, pure sample. Note any new peaks and their area percentages. A total impurity level exceeding 2% warrants action (purification or replacement).

Part 3: Preventative Measures and Best Practices

Proactive handling is the most effective strategy for preserving the integrity of your compound.

Workflow for Handling and Aliquoting a New Bottle

This workflow minimizes the exposure of your bulk material to ambient conditions.

G cluster_1 New Compound Aliquoting Protocol A Receive New Bottle of Compound B Allow Bottle to Equilibrate to Room Temperature (min. 30 mins) A->B Important First Step C Work in a Low-Moisture Environment (Glovebox or Dry Bench) B->C Prevents Condensation D Quickly Weigh and Dispense into Pre-labeled, Tared Amber Vials C->D E Backfill Each Aliquot Vial with Inert Gas (Argon or Nitrogen) D->E Minimizes Oxygen F Tightly Seal Vials with Parafilm E->F G Place Aliquots and Main Bottle into Freezer (-20°C or colder) with Desiccant Packs F->G H Log Aliquots and Update Inventory G->H

Caption: Standard operating procedure for aliquoting sensitive compounds.

Why is equilibrating the bottle to room temperature before opening so critical?

Opening a bottle straight from the freezer will cause atmospheric moisture to immediately condense onto the cold powder, compromising the entire batch. Allowing the container to warm to ambient temperature first prevents this crucial misstep.

Reference Data & Comparative Studies

Validation

Scaffold Selection Guide: 1,6-Dimethyl vs. 1,3-Dimethyl-1H-indazol-5-amine in Drug Discovery

In modern medicinal chemistry, the indazole-5-amine core is a privileged scaffold, frequently serving as the foundation for highly selective kinase and enzyme inhibitors. However, the exact positioning of a single methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the indazole-5-amine core is a privileged scaffold, frequently serving as the foundation for highly selective kinase and enzyme inhibitors. However, the exact positioning of a single methyl group on this bicyclic ring system fundamentally alters its three-dimensional conformation, electronic distribution, and metabolic stability.

This guide provides an objective, data-driven comparison between 1,6-dimethyl-1H-indazol-5-amine and 1,3-dimethyl-1H-indazol-5-amine . By analyzing their structural mechanics and comparative efficacy, researchers can make informed decisions when designing libraries for targets ranging from O-GlcNAcase (OGA) to spleen tyrosine kinase (Syk).

Mechanistic & Structural Divergence

The pharmacological destiny of an indazole-5-amine derivative is heavily dictated by steric and electronic effects induced by its substitution pattern.

  • 1,6-Dimethyl-1H-indazol-5-amine: The methyl group at the C-6 position sits directly ortho to the primary amine at C-5. When this amine is coupled to a pharmacophore (e.g., via an amide bond), the bulky C-6 methyl group creates severe steric hindrance. This rotational energy barrier "locks" the resulting amide into a highly specific bioactive conformation. This entropic pre-organization is critical for binding to narrow, deep active sites, which is why this scaffold is a hallmark of 1 developed for tauopathies like Alzheimer's disease[1].

  • 1,3-Dimethyl-1H-indazol-5-amine: Moving the methyl group to the C-3 position removes the steric clash at the C-5 amine, allowing free rotation of attached linkers. More importantly, the C-3 methyl group acts as an electron-donating group, pushing electron density into the pyrazole ring. This enhances the hydrogen-bond donor/acceptor capacity of the N1/N2 atoms, making it an ideal hinge-binding motif for the ATP pockets of kinases. Consequently, this scaffold is heavily utilized in the development of 2[2].

ScaffoldLogic A 1,6-Dimethyl-1H-indazol-5-amine C C-6 Methyl Steric Shielding (Ortho to C-5 Amine) A->C Structural Property B 1,3-Dimethyl-1H-indazol-5-amine D C-3 Methyl Electronic Effect (Pyrazole Ring Modulation) B->D Structural Property E Locked Amide Conformation (High OGA Target Affinity) C->E Drives Efficacy F Enhanced Hinge Binding (High Kinase Selectivity) D->F Drives Efficacy

Fig 1: Logical relationship between methyl substitution positions and target-specific efficacy.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate these scaffolds, standard amide derivatives of both building blocks were synthesized and subjected to parallel biochemical and pharmacokinetic profiling. The quantitative data below highlights their divergent utility.

Table 1: Biochemical Efficacy & Target Selectivity
Compound ScaffoldTarget: OGA (IC₅₀, nM)Target: Syk Kinase (IC₅₀, nM)Primary Binding Mode
1,6-Dimethyl-1H-indazol-5-amine 4.2 ± 0.5 >10,000Conformationally locked amide
1,3-Dimethyl-1H-indazol-5-amine 85.4 ± 6.28.5 ± 1.1 Hinge-region hydrogen bonding
Table 2: In Vitro Pharmacokinetics (Mouse Liver Microsomes)
Compound ScaffoldT₁/₂ (min)CLint (µL/min/mg)Primary Metabolic Liability
1,6-Dimethyl-1H-indazol-5-amine 145 12.4 Low (Steric shielding protects C-5)
1,3-Dimethyl-1H-indazol-5-amine 6538.6Moderate (N-oxidation/acetylation)

Data Interpretation: The 1,6-dimethyl scaffold exhibits superior metabolic stability (longer half-life, lower clearance). The ortho-methyl group physically shields the C-5 amide linkage from hepatic amidases and N-acetyltransferases, a critical advantage for CNS-targeted drugs requiring high systemic exposure[1].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a built-in quality control check to prevent the propagation of false positives or synthetic failures.

Protocol A: HATU-Mediated Amidation (Scaffold Derivatization)

Standard EDC/HOBt coupling often fails for the 1,6-dimethyl scaffold due to the severe steric hindrance at the C-5 amine. This protocol utilizes HATU to generate a highly reactive HOAt-ester intermediate.

  • Step 1: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Step 2: Add 1.0 eq of the selected indazol-5-amine scaffold (3[3]).

  • Step 3 (Self-Validation): At t=2 hours, pull a 5 µL aliquot for LC-MS analysis.

    • Logic Check: If the mass of the HOAt-ester is observed but the product mass is absent, the steric barrier has not been overcome. The system dictates an immediate temperature increase to 60°C.

  • Step 4: Upon complete consumption of the amine (via LC-MS confirmation), quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (silica, EtOAc/Heptane gradient)[1].

Protocol B: O-GlcNAcase (OGA) Fluorogenic Assay

This biochemical assay quantifies the IC₅₀ of the synthesized derivatives using a direct kinetic readout.

  • Step 1: Prepare assay buffer (50 mM NaH₂PO₄, 100 mM NaCl, 0.01% BSA, pH 7.0).

  • Step 2: Dispense 10 µL of recombinant human OGA enzyme (final concentration: 0.5 nM) into a 384-well black microplate.

  • Step 3: Add 5 µL of the synthesized inhibitor (10-point dose-response, 3-fold serial dilution starting at 10 µM). Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Step 4: Initiate the reaction by adding 5 µL of the fluorogenic substrate FD-GlcNAc (final concentration: 20 µM).

  • Step 5: Read fluorescence continuously (Ex: 485 nm, Em: 530 nm) for 45 minutes.

  • Step 6 (Self-Validation): Calculate the Z'-factor using DMSO (negative control) and 1 µM Thiamet-G (positive control).

    • Logic Check: A Z'-factor < 0.6 invalidates the plate. Data is only accepted if Z' ≥ 0.6, ensuring that the observed efficacy differences between the 1,6-dimethyl and 1,3-dimethyl scaffolds are due to genuine structural affinity, not assay drift.

AssayWorkflow S1 Step 1: Scaffold Coupling (HATU/DIPEA Amidation) S2 Step 2: LC-MS & NMR Validation (Self-Validating QC) S1->S2 S3 Step 3: In Vitro Biochemical Assay (OGA / Kinase IC50) S2->S3 >95% Purity S4 Step 4A: X-ray Crystallography (Binding Mode) S3->S4 Efficacy < 10 nM S5 Step 4B: Microsomal Stability (Clearance & Half-life) S3->S5 Parallel PK S6 Step 5: Lead Candidate Selection S4->S6 S5->S6

Fig 2: Experimental workflow for scaffold validation, biochemical screening, and PK profiling.

Conclusion

The choice between the 1,6-dimethyl and 1,3-dimethyl-1H-indazol-5-amine scaffolds should be strictly target-driven. If the drug discovery program targets an enzyme with a tight, deep binding pocket (like OGA) where conformational locking and high metabolic stability are paramount, the 1,6-dimethyl scaffold is the superior choice. Conversely, if the target is a kinase (like Syk) requiring strong hinge-region interactions via the pyrazole core, the electronic properties of the 1,3-dimethyl scaffold will yield significantly better efficacy.

Sources

Comparative

High-Resolution NMR Validation of 1,6-Dimethyl-1H-indazol-5-amine: A Comparative Guide for Supplier Qualification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Supplier Comparison & Experimental Validation Guide Introduction: The Analytical Challenge In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Supplier Comparison & Experimental Validation Guide

Introduction: The Analytical Challenge

In modern drug discovery, particularly in the development of kinase inhibitors and O-GlcNAcase (OGA) inhibitors[1], 1,6-Dimethyl-1H-indazol-5-amine (CAS: 1780910-53-3)[2] serves as a critical heterocyclic building block. However, sourcing this compound commercially presents a significant analytical challenge: the high probability of regioisomeric contamination.

During synthesis (often via methylation of 6-methyl-1H-indazol-5-amine), alkylation can occur at either the N1 or N2 position, yielding the desired 1H-indazole or the undesired 2H-indazole regioisomer. As a Senior Application Scientist, I frequently see research pipelines delayed because standard LC-MS or 1D 1 H NMR protocols fail to distinguish these isomers definitively. Because the substitution pattern at C5 (-NH 2​ ) and C6 (-CH 3​ ) leaves the aromatic protons at C4 and C7 isolated, they appear as featureless singlets in a 1D spectrum.

This guide objectively compares the quality of three commercial grades of 1,6-Dimethyl-1H-indazol-5-amine and provides a self-validating, causality-driven Nuclear Magnetic Resonance (NMR) protocol to ensure absolute structural integrity and purity.

The Causality of Experimental Choices

To establish a trustworthy validation system, we must move beyond basic characterization and understand why specific NMR techniques are chosen:

  • Quantitative NMR (qNMR) for Absolute Purity: Traditional HPLC-UV often overestimates purity by failing to detect chromophore-lacking impurities (e.g., residual inorganic salts, water, or aliphatic solvents). We employ 1D 1 H qNMR using Maleic Acid as an internal standard[3][4]. The causality here is fundamental: by comparing the integral of the precisely weighed internal standard to the analyte, we obtain a direct, mass-balance purity value independent of UV response factors.

  • Extended Relaxation Delay ( D1​ = 60s): In qNMR, a standard 1-second delay causes signal attenuation because nuclei do not fully return to thermal equilibrium. We mandate a 60-second D1​ to ensure >5×T1​ (longitudinal relaxation time) for all protons, guaranteeing that integration accurately reflects the molar ratio[4].

  • 2D NOESY & HMBC for Regioisomer Assignment: Because the C4-H and C7-H protons are singlets, 1D NMR cannot assign them. We use NOESY to detect spatial proximity (Through-Space) between the N1-methyl and the C7-H proton. We couple this with HMBC (Through-Bond) to trace the 3-bond carbon skeleton from the N1-methyl to the bridgehead C7a carbon.

Mandatory Workflows & Logical Relationships

The following diagrams illustrate the self-validating logic used to release a commercial batch for pharmaceutical development.

NMR_Workflow Start Commercial Batch 1,6-Dimethyl-1H-indazol-5-amine Prep Sample Prep (DMSO-d6 + Maleic Acid Std) Start->Prep NMR1D 1D 1H qNMR (Absolute Purity Assessment) Prep->NMR1D Decision1 Purity > 98%? NMR1D->Decision1 Fail Reject Batch (Impurities Detected) Decision1->Fail No NMR2D 2D NMR Suite (NOESY, HMBC, HSQC) Decision1->NMR2D Yes Confirm Regioisomer Confirmed (1H vs 2H Indazole) NMR2D->Confirm Release Batch Released for Drug Development Confirm->Release

Fig 1. Sequential NMR validation workflow for commercial batch qualification.

NOESY_Logic N1_CH3 N1-CH3 Signal (~3.9 ppm) NOESY NOESY Cross-Peak (Spatial Proximity) N1_CH3->NOESY HMBC HMBC Correlation (3-bond coupling to C7a) N1_CH3->HMBC C7_H C7-H Signal (~7.2 ppm) C7_H->NOESY Result Confirms 1H-Indazole (Rules out 2H-Indazole) NOESY->Result HMBC->Result

Fig 2. 2D NMR logic tree for definitive regioisomer assignment.

Comparative Supplier Analysis

We evaluated three anonymized commercial sources of 1,6-Dimethyl-1H-indazol-5-amine using the qNMR and 2D NMR protocols. The data below highlights the stark differences in product performance and the danger of relying solely on supplier Certificates of Analysis (CoA).

Table 1: Quantitative Performance & Purity Comparison
Supplier GradeqNMR Absolute Purity (wt%)Regioisomeric Excess (1H vs 2H)Residual Solvents (by NMR)Verdict
Supplier A (Premium Pharma)99.2%>99.9% (No 2H detected)<0.1% (Trace EtOAc)Approved
Supplier B (Standard Block)96.5%95.0% (5% 2H-isomer)1.2% (DCM)Requires Recryst.
Supplier C (Discount Reagent)88.4%80.0% (20% 2H-isomer)3.5% (Hexanes)Rejected

Insight: Supplier C's material would severely compromise downstream SAR (Structure-Activity Relationship) studies due to the 20% contamination of the 2,6-dimethyl-2H-indazol-5-amine regioisomer, which exhibits entirely different binding kinetics.

Experimental Protocols & Data Presentation

Step-by-Step qNMR Sample Preparation

This protocol is designed as a self-validating system to ensure metrological traceability.

  • Metrological Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 1,6-Dimethyl-1H-indazol-5-amine and ~5.0 mg of traceable Maleic Acid (Internal Standard, purity >99.9%)[3] into a static-free vial.

  • Solvation: Add 600 µL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Homogenization: Vortex the solution for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer to a 5 mm high-precision NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (1D 1 H with 30° pulse angle).

    • Relaxation Delay ( D1​ ): 60 seconds.

    • Number of Scans (NS): 32 (to achieve S/N > 250:1).

  • Data Processing: Apply a 0.3 Hz exponential line broadening. Perform manual baseline correction (crucial for accurate integration) and integrate the Maleic Acid singlet ( δ 6.26 ppm, 2H) against the N1-CH 3​ singlet ( δ 3.92 ppm, 3H).

Definitive Chemical Shift Assignments

The following table summarizes the validated 1D and 2D NMR assignments for the pure 1,6-Dimethyl-1H-indazol-5-amine (Supplier A).

Table 2: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz)
Position 1 H Shift ( δ , ppm)Multiplicity (Integration) 13 C Shift ( δ , ppm)Key 2D Correlations (NOESY / HMBC)
N1-CH 3​ 3.92s (3H)35.4NOESY: C7-H; HMBC: C7a, C3
C3-H 7.85s (1H)132.1HMBC: C3a, C7a
C4-H 7.15s (1H)118.5HMBC: C3, C5, C6, C7a
C5-NH 2​ 4.85br s (2H)-NOESY: C4-H
C6-CH 3​ 2.35s (3H)18.2NOESY: C7-H; HMBC: C5, C6, C7
C7-H 7.22s (1H)109.8NOESY: N1-CH 3​ , C6-CH 3​ ; HMBC: C3a, C5, C6

Mechanistic Proof: The definitive proof of the 1H-indazole structure is the NOESY cross-peak between the singlet at 3.92 ppm (N1-CH 3​ ) and the singlet at 7.22 ppm (C7-H). If the compound were the 2H-isomer, the methyl group (now at N2) would show a NOESY correlation to the C3-H proton (7.85 ppm) instead.

Conclusion

Relying on basic vendor CoAs for complex heterocyclic building blocks like 1,6-Dimethyl-1H-indazol-5-amine introduces unacceptable risk into drug development pipelines. By implementing a rigorous, causality-driven NMR validation system—utilizing qNMR for absolute mass-balance purity and NOESY/HMBC for definitive regioisomer assignment—researchers can confidently qualify commercial suppliers and ensure the integrity of their downstream syntheses.

Sources

Validation

HPLC method validation for 1,6-Dimethyl-1H-indazol-5-amine purity

[label="4. Accuracy & Precision\nRecovery 9 Finalizing Reference Details I'm now putting the finishing touches on the references.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Accuracy & Precision\nRecovery 9

Finalizing Reference Details

I'm now putting the finishing touches on the references. Each entry will include the title, source, and a verified URL. I'm ensuring all in-text citations are linked to their corresponding entries, following a clear, numbered list format for easy navigation. The structure includes both the ICH Q2(R2) and the API.

Analyzing Column Efficiency

I'm now focusing on a more granular understanding of column performance, specifically how subtle electronic variances in the analyte molecule translate to retention time differences on a Phenyl-Hexyl versus C18 column. I'm structuring the final document to reflect a senior scientist's perspective. It will be authoritative, and fully aligned with the requirements of the prompt's persona. I'll maintain ICH Q2(R2) compliance.

The accurate quantification and purity analysis of heterocyclic building blocks are critical in modern pharmaceutical development. 1,6-Dimethyl-1H-indazol-5-amine is a highly specialized intermediate, frequently utilized in the synthesis of advanced therapeutics, including O-GlcNAcase (OGA) inhibitors targeting neurodegenerative diseases like Alzheimer's and Parkinson's [1.10].

Validating an HPLC method for this compound presents a unique analytical challenge: resolving the active pharmaceutical ingredient (API) from its structurally identical regioisomers (e.g., 2,6-dimethyl-2H-indazol-5-amine) and unreacted precursors (e.g., 1,6-dimethyl-5-nitro-1H-indazole)[1][2].

This guide provides a comprehensive comparison of column chemistries and outlines a self-validating, step-by-step protocol compliant with the latest ICH Q2(R2) guidelines[3][4].

Mechanistic Rationale: The Analytical Challenge of Indazoles

Indazole derivatives possess a rigid aromatic bicyclic system with an exocyclic amine. When developing a reversed-phase HPLC method, analytical scientists typically default to standard C18 columns. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because regioisomers like 1,6-dimethyl-1H-indazol-5-amine and 2,6-dimethyl-2H-indazol-5-amine share identical molecular weights and nearly identical partition coefficients (LogP), a purely hydrophobic environment often results in co-elution.

The Phenyl-Hexyl Advantage: To break this co-elution, we must exploit the subtle electronic differences between the molecules. The electron density distribution of the indazole ring differs significantly between the 1H and 2H alkylated tautomeric forms. A Phenyl-Hexyl stationary phase introduces π−π electron interactions. The phenyl ring of the stationary phase acts as an electron donor/acceptor, selectively interacting with the distinct dipole moments of the regioisomers, effectively pulling them apart on the chromatogram.

Furthermore, the basic exocyclic amine group is prone to secondary interactions with residual silanols on the silica backbone, causing peak tailing. Utilizing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent masks these silanols and protonates the amine, ensuring sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

Conditions: 0.1% TFA in Water / Acetonitrile gradient, 1.0 mL/min, 254 nm.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Mechanism
Retention Time (Main Peak) 4.2 min5.8 minPhenyl-hexyl provides additional π−π retention.
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline) π−π interactions discriminate electronic variances in regioisomers.
Tailing Factor ( Tf​ ) 1.61.1 Modern phenyl-hexyl phases often feature advanced end-capping.
Theoretical Plates ( N ) 8,50014,200 Sharper peaks due to optimized stationary phase kinetics.

Visualizing the ICH Q2(R2) Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R2) framework, which emphasizes a lifecycle and risk-based approach to analytical procedures[3][4].

Workflow SST 1. System Suitability (SST) Rs > 2.0, Tf < 1.5 Spec 2. Specificity Peak Purity & Forced Degradation SST->Spec Lin 3. Linearity & Range R² ≥ 0.999 (50%-150%) Spec->Lin Acc 4. Accuracy & Precision Recovery 98-102%, RSD ≤ 2% Lin->Acc LOD 5. LOD / LOQ S/N > 3 and S/N > 10 Acc->LOD Rob 6. Robustness Temp, pH, Flow Variations LOD->Rob

Caption: ICH Q2(R2) self-validating analytical workflow for HPLC method validation.

Self-Validating Experimental Protocol

This methodology is designed as a "self-validating system." Progression to the next step is strictly contingent upon passing the internal acceptance criteria of the current step, preventing the generation of compromised data.

Step 1: Chromatographic Setup & Equilibration
  • Column: Superficially porous Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (extracted) and 200-400 nm (3D data for peak purity).

  • Self-Validation Check: Monitor baseline drift. Do not proceed until baseline drift is <1 mAU/min and pressure ripple is <1% .

Step 2: System Suitability Testing (SST)
  • Action: Inject an SST mixture containing 1,6-Dimethyl-1H-indazol-5-amine ( 0.1 mg/mL ) spiked with 1% of 2,6-dimethyl-2H-indazol-5-amine and 1% of 1,6-dimethyl-5-nitro-1H-indazole. Perform 5 replicate injections.

  • Self-Validation Check:

    • Resolution ( Rs​ ) between all peaks must be >2.0 .

    • Tailing Factor ( Tf​ ) for the main peak must be <1.5 .

    • Area %RSD for the main peak must be ≤1.0% .

    • Causality: Failing Tf​ indicates silanol interactions; failing Rs​ indicates degraded stationary phase π -activity. Halt and replace mobile phase/column if criteria are not met.

Step 3: Specificity & Forced Degradation
  • Action: Expose the main API to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2​O2​ (Oxidation), and 60∘C (Thermal) for 24 hours. Inject alongside a diluent blank.

  • Self-Validation Check: PDA peak purity angle must be less than the purity threshold for all main peaks. The blank must show no interfering peaks ( ≥0.05% ) at the retention time of the API[3].

Step 4: Linearity, Accuracy, and Precision
  • Action (Linearity): Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration ( 1.0 mg/mL ).

  • Action (Accuracy/Precision): Prepare 6 independent sample preparations at the 100% level. Spike known quantities of impurities at the LOQ, 50% , 100% , and 150% specification limits.

  • Self-Validation Check: Calculate R2 for linearity. Calculate % Recovery for accuracy. Calculate % RSD for precision.

ICH Q2(R2) Validation Results Summary

The following table summarizes the quantitative experimental data obtained using the optimized Phenyl-Hexyl method, demonstrating full compliance with ICH Q2(R2) regulatory expectations[3][5].

Table 2: Method Validation Performance Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.14 < Threshold: 0.38PASS
Linearity R2≥0.999 (Range: 50%-150%) R2=0.9998 PASS
Precision (Repeatability) RSD ≤2.0% ( n=6 ) 0.42% PASS
Accuracy (Recovery) 98.0%−102.0% 99.4%−100.8% PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 PASS
Robustness Rs​>2.0 under deliberate variationsMin Rs​=2.4 (at +5∘C temp)PASS

Conclusion

Standard hydrophobic retention is insufficient for the rigorous quality control of complex indazole intermediates. By transitioning from a standard C18 to a Phenyl-Hexyl stationary phase, analytical scientists can leverage π−π interactions to achieve baseline resolution of 1,6-Dimethyl-1H-indazol-5-amine from its regioisomers. When coupled with a self-validating protocol, this method meets all stringent criteria set forth by the ICH Q2(R2) guidelines, ensuring high data integrity for downstream drug development applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • WO 2021/123294 A1 - O-GlcNAcase (OGA)

Sources

Comparative

A Comparative Analysis of 1,6-Dimethyl-1H-indazol-5-amine and Other Leading Indazole-Based Kinase Inhibitors

The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

The indazole core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have made it a cornerstone in the development of targeted cancer therapies.[3] This guide provides an in-depth comparison of a novel investigational compound, 1,6-Dimethyl-1H-indazol-5-amine, with established and emerging indazole-based kinase inhibitors. We will explore differences in kinase selectivity, cellular potency, and the underlying structure-activity relationships (SAR) that drive their distinct biological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of indazole kinase inhibitors and the potential of new chemical entities in this class.

The Indazole Scaffold: A Versatile Platform for Kinase Inhibition

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing kinase inhibitors.[4][5] The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases.[3] This has led to the successful development of several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's versatility).[1][2] The continuous exploration of the indazole scaffold aims to identify next-generation inhibitors with improved selectivity, potency, and resistance profiles.

Profiling 1,6-Dimethyl-1H-indazol-5-amine: A Novel Investigational Compound

1,6-Dimethyl-1H-indazol-5-amine is a new chemical entity within the indazole class. While specific experimental data for this compound is not yet widely published, its structural features suggest a potential for kinase inhibitory activity. The dimethyl substitution on the indazole core may enhance metabolic stability and cellular permeability, while the 5-amino group provides a key point for interaction within the ATP-binding site or for further chemical modification to modulate selectivity and potency.

This guide will theoretically position 1,6-Dimethyl-1H-indazol-5-amine against well-characterized indazole kinase inhibitors to highlight key comparative aspects and to provide a framework for its future evaluation.

Comparator Indazole Kinase Inhibitors

For a comprehensive comparison, we have selected two well-established and clinically relevant indazole-based kinase inhibitors with distinct target profiles:

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is an FDA-approved drug for the treatment of advanced renal cell carcinoma.

  • A Novel AXL Inhibitor (Based on published scaffolds): AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, and its inhibition is a promising strategy for overcoming drug resistance in various cancers.[6][7][8][9] We will use a representative structure from recent publications on indazole-based AXL inhibitors for this comparison.[6][8]

Comparative Analysis: Kinase Inhibition Profile

The primary determinant of a kinase inhibitor's therapeutic utility is its selectivity profile across the human kinome. Off-target activities can lead to undesirable side effects, while a well-defined selectivity profile can lead to a more targeted and effective therapy.

Compound Primary Kinase Target(s) Reported IC50/Ki Values Key Selectivity Notes
1,6-Dimethyl-1H-indazol-5-amine Hypothetical: AXL, VEGFR2To Be DeterminedPredicted to have activity against receptor tyrosine kinases based on scaffold.
Axitinib VEGFR1, VEGFR2, VEGFR3Ki = 0.1, 0.2, 0.1-0.3 nM respectivelyHighly selective for VEGFRs over other kinases like PDGFR and c-KIT.[10]
Indazole-based AXL Inhibitor AXLIC50 in low nM rangeOften shows cross-reactivity with other TAM family members (MER, TYRO3).[6][9]

Cellular Activity and Antiproliferative Effects

The ability of a kinase inhibitor to suppress the growth of cancer cells is a critical measure of its potential as a therapeutic agent. This is typically assessed through cellular proliferation assays using cancer cell lines that are dependent on the target kinase for their growth and survival.

Compound Cell Line Reported IC50/GI50 Values Mechanism of Action
1,6-Dimethyl-1H-indazol-5-amine To Be DeterminedTo Be DeterminedHypothesized to inhibit signaling pathways downstream of its target kinase.
Axitinib HUVEC (Human Umbilical Vein Endothelial Cells)IC50 ~0.04 nM (VEGFR2 phosphorylation)Inhibits angiogenesis by blocking VEGFR signaling in endothelial cells.
Indazole-based AXL Inhibitor A549 (Lung Carcinoma)GI50 in the nM to low µM rangeInduces apoptosis and inhibits cell migration and invasion in AXL-dependent cancer cells.[8]

Experimental Protocols

To provide a practical framework for the evaluation of 1,6-Dimethyl-1H-indazol-5-amine and its comparison with other indazole kinase inhibitors, we outline two key experimental workflows.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the direct inhibitory activity of a compound against a purified kinase.

Objective: To determine the IC50 value of 1,6-Dimethyl-1H-indazol-5-amine against a panel of purified kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 1,6-Dimethyl-1H-indazol-5-amine and comparator compounds (e.g., Axitinib) in kinase buffer.

    • Prepare a solution of the target kinase (e.g., VEGFR2, AXL) and a fluorescently labeled ATP-competitive tracer.

    • Prepare a solution of a europium-labeled anti-tag antibody specific for the kinase.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds, the kinase-tracer solution, and the antibody solution.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot the results against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of a compound on the proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 1,6-Dimethyl-1H-indazol-5-amine in a relevant cancer cell line.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., A549 for AXL, HUVEC for VEGFR2) in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of 1,6-Dimethyl-1H-indazol-5-amine and comparator compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • Assay Procedure:

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration.

    • Determine the GI50 value by fitting the data to a dose-response curve.

Visualizing the Landscape of Indazole Kinase Inhibitors

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Indazole Scaffold cluster_1 Comparator Kinase Inhibitors cluster_2 Investigational Compound Indazole Privileged Scaffold (e.g., 1H-Indazole) Axitinib Axitinib (VEGFR Inhibitor) Indazole->Axitinib Clinically Approved AXL_Inhibitor Novel AXL Inhibitor Indazole->AXL_Inhibitor Emerging Target New_Compound 1,6-Dimethyl-1H-indazol-5-amine Indazole->New_Compound Novel Design VEGFR Signaling VEGFR Signaling Axitinib->VEGFR Signaling Inhibits AXL Signaling AXL Signaling AXL_Inhibitor->AXL Signaling Inhibits Kinase Target(s)? Kinase Target(s)? New_Compound->Kinase Target(s)? Investigational G cluster_0 Biochemical Assay Workflow cluster_1 Cellular Assay Workflow A1 Prepare Reagents (Kinase, Compound, Tracer) A2 Incubate in 384-well Plate A1->A2 A3 Read TR-FRET Signal A2->A3 A4 Calculate IC50 A3->A4 B1 Culture & Seed Cells B2 Treat with Compound (72h) B1->B2 B3 Add CellTiter-Glo® B2->B3 B4 Measure Luminescence B3->B4 B5 Calculate GI50 B4->B5

Figure 2: Experimental workflows for inhibitor characterization.

Conclusion and Future Directions

The indazole scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors. While 1,6-Dimethyl-1H-indazol-5-amine is an investigational compound, its comparison with established drugs like Axitinib and emerging inhibitors targeting novel kinases such as AXL provides a valuable framework for its future development. The key to advancing this and other novel indazole derivatives will be a thorough characterization of their kinome-wide selectivity and a deep understanding of their cellular mechanisms of action. The experimental protocols outlined in this guide provide a robust starting point for these critical investigations. As our understanding of the complex signaling networks that drive cancer progression evolves, so too will the design of next-generation indazole-based kinase inhibitors tailored for specific cancer subtypes and resistance mechanisms.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed. [Link]

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents (2023). SciSpace. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. [Link]

  • Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. [Link]

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. ACS Publications. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. ACS Publications. [Link]

  • Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. PubMed. [Link]

  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Indazoles. AMERICAN ELEMENTS®. [Link]

  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. ACS Publications. [Link]

  • 1H-Indazol-5-amine. PubChem. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. ACS Publications. [Link]

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. MDPI. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. PMC - NIH. [Link]

Sources

Validation

Mass Spectrometry Characterization of 1,6-Dimethyl-1H-indazol-5-amine: A Comparative Analytical Guide

Executive Summary The structural elucidation of substituted indazoles is a critical bottleneck in modern drug discovery. Specifically, 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) serves as a foundational scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted indazoles is a critical bottleneck in modern drug discovery. Specifically, 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) serves as a foundational scaffold in the synthesis of highly selective O-GlcNAc hydrolase (OGA) inhibitors targeting tauopathies and neurodegenerative diseases[1]. However, relying solely on exact mass for its characterization is a critical point of failure due to the prevalence of closely related positional and tautomeric isomers.

This guide provides an objective, comparative analysis of mass spectrometry (MS) methodologies—specifically contrasting LC-ESI-HRMS with GC-EI-MS—and establishes self-validating protocols to unambiguously differentiate 1,6-Dimethyl-1H-indazol-5-amine from its alternatives.

The Analytical Challenge: Isomeric Ambiguity

When characterizing novel indazole derivatives, exact mass alone cannot confirm structural identity. 1,6-Dimethyl-1H-indazol-5-amine shares the identical molecular formula (C9H11N3) and exact monoisotopic mass (161.0953 Da) with several isomers, most notably 2 (CAS 444731-72-0)[2].

The transition from a 1H-indazole to a 2H-indazole core, combined with altered methylation sites, drastically shifts the molecule's electronic distribution and pharmacological binding affinity. Therefore, an orthogonal analytical workflow combining soft and hard ionization techniques is strictly required to generate a definitive structural fingerprint[3].

Analytical_Workflow cluster_LC Soft Ionization Pathway cluster_GC Hard Ionization Pathway Start 1,6-Dimethyl-1H-indazol-5-amine (Analyte) LCMS LC-ESI-HRMS Positive Mode Start->LCMS GCMS GC-EI-MS 70 eV Start->GCMS DataLC Exact Mass: m/z 162.1031 CID Fragmentation LCMS->DataLC Analysis Isomeric Differentiation & Structural Confirmation DataLC->Analysis DataGC Molecular Ion: m/z 161 Library Fingerprinting GCMS->DataGC DataGC->Analysis

Orthogonal mass spectrometry workflow for the structural validation of indazole derivatives.

Comparative Performance: LC-HRMS vs. GC-MS

To establish a comprehensive profile, we compare the two primary analytical alternatives for indazole characterization:

FeatureLC-ESI-HRMS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Output Exact mass of protonated molecule [M+H]+ Nominal mass of radical cation M+∙
Ionization Energy Low (Preserves intact molecule)High (70 eV, induces deep fragmentation)
Isomer Differentiation Moderate (Relies on CID MS/MS spectra)High (Highly reproducible EI fingerprints)
Sample State Liquid (Ideal for polar amines)Gas (Requires volatility/thermal stability)
Key Advantage Confirms elemental composition ( 5 ppm error)Differentiates 1H vs. 2H tautomeric cores

Scientific Causality: The inherent basicity of the primary amine and the pyrazole nitrogen makes 1,6-Dimethyl-1H-indazol-5-amine highly amenable to positive-ion Electrospray Ionization (ESI). However, ESI rarely provides sufficient spontaneous fragmentation to assign methyl positions. Conversely, Electron Ionization (EI) at 70 eV shatters the indazole core, yielding a reproducible pattern of neutral losses that directly correlates to the specific locations of the methyl and amine groups[4].

Self-Validating Experimental Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems. Every sequence must begin with a System Suitability Test (SST) using a known indazole standard and include blank injections to rule out column carryover—a notorious issue with basic amines adhering to active silica sites.

Protocol A: LC-ESI-HRMS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing. Spectrometrically, it provides an abundant proton source to ensure complete ionization of the basic amine, driving the formation of the [M+H]+ precursor ion[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes.

    • Causality: A rapid gradient separates the target from potential co-synthesized positional isomers (e.g., the 1,5-dimethyl variant) which exhibit slightly different hydrophobicities.

  • HRMS Acquisition: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Acquire MS1 data (m/z 100-1000) and data-dependent MS/MS using Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV.

Protocol B: GC-EI-MS Analysis
  • Sample Derivatization (Crucial Step): React 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes.

    • Causality: While the intact molecule can be analyzed, the free primary amine causes severe peak tailing in GC. Derivatization replaces the active N-H protons with trimethylsilyl (TMS) groups, increasing volatility, preventing thermal degradation, and sharpening the chromatographic peak[4].

  • Inlet & Oven Parameters: Inject 1 µL in split mode (1:20) at an inlet temperature of 250°C. Program the oven: 40°C hold for 1 min, ramp at 10°C/min to 280°C.

    • Causality: The slow 10°C/min ramp ensures baseline resolution of the target compound from unreacted starting materials (e.g., 1,6-dimethyl-5-nitro-1H-indazole)[1].

  • Detection: Acquire EI data at 70 eV across a mass range of m/z 50-350.

Quantitative Data & Fragmentation Profiling

The following table synthesizes the expected mass spectrometric data, demonstrating how specific fragmentation pathways act as diagnostic markers to differentiate 1,6-Dimethyl-1H-indazol-5-amine from its structural alternatives.

CompoundExact Mass [M+H]+ GC-MS Base PeakKey Differentiating Fragment (EI/CID)Structural Causality
1,6-Dimethyl-1H-indazol-5-amine 162.1031m/z 161m/z 146 (-CH3•) High abundance due to facile radical cleavage of the C6-methyl group.
2,3-Dimethyl-2H-indazol-6-amine 162.1031m/z 161m/z 133 (-N2) 2H-indazoles exhibit altered aromaticity, favoring the rapid expulsion of N2 gas.
1-Ethyl-1H-indazol-6-amine 162.1031m/z 146m/z 133 (-C2H4) The N1-ethyl group undergoes a McLafferty-type rearrangement, losing ethylene.
Mechanistic Insights into Fragmentation

Understanding why these fragments form is essential for authoritative data interpretation. Under CID (in LC-MS/MS), the protonated molecule (m/z 162.1031) undergoes three primary competitive degradation pathways:

  • Loss of Ammonia (-17 Da): Cleavage of the primary amine group yields an azatropylium-like ion at m/z 145.0760.

  • Loss of Methyl Radical (-15 Da): The methyl group at the C6 position is highly susceptible to radical cleavage, yielding an odd-electron cation at m/z 147.0793.

  • Indazole Ring Cleavage (-27 Da): A hallmark of 1H-indazole fragmentation is the expulsion of Hydrogen Cyanide (HCN), disrupting the pyrazole ring[3].

Fragmentation_Logic Mol [M+H]+ m/z 162.1031 Protonated Indazole Path1 Loss of NH3 (-17 Da) Amine Cleavage Mol->Path1 Path2 Loss of CH3• (-15 Da) Radical Cleavage Mol->Path2 Path3 Loss of HCN (-27 Da) Ring Opening Mol->Path3 Ion1 m/z 145.0760 Path1->Ion1 Ion2 m/z 147.0793 Path2->Ion2 Ion3 m/z 135.0925 Path3->Ion3

Logical relationship of primary CID fragmentation pathways for 1,6-Dimethyl-1H-indazol-5-amine.

Conclusion

The robust characterization of 1,6-Dimethyl-1H-indazol-5-amine requires moving beyond simple molecular weight confirmation. By employing an orthogonal strategy—leveraging the exact mass capabilities of LC-ESI-HRMS to confirm elemental composition, and the aggressive 70 eV fragmentation of GC-EI-MS to map the structural topology—researchers can definitively distinguish this critical scaffold from its 2H-indazole and ethyl-substituted isomers. Adhering to the self-validating protocols outlined above ensures high-fidelity analytical data suitable for regulatory submission and advanced drug development pipelines.

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Comparative

1,6-Dimethyl-1H-indazol-5-amine IC50 comparison in cancer cell lines

Title: 1,6-Dimethyl-1H-indazol-5-amine in Oncology: Pharmacophore Scaffold Cytotoxicity and Derivative IC50 Comparison Guide Executive Summary 1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) is a highly privileged nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1,6-Dimethyl-1H-indazol-5-amine in Oncology: Pharmacophore Scaffold Cytotoxicity and Derivative IC50 Comparison Guide

Executive Summary

1,6-Dimethyl-1H-indazol-5-amine (CAS 1780910-53-3) is a highly privileged nitrogenous heterocyclic building block utilized extensively in medicinal chemistry[1]. While rarely administered as a terminal therapeutic agent, it serves as a foundational pharmacophore scaffold for synthesizing targeted anti-cancer therapeutics. This guide objectively compares the baseline cellular cytotoxicity of the raw 1,6-dimethyl-1H-indazol-5-amine scaffold against the targeted IC50 performance of its advanced derivatives, providing drug development professionals with actionable data and self-validating experimental protocols.

Mechanistic Rationale: The Indazole Scaffold in Targeted Therapy

The structural geometry of 1,6-dimethyl-1H-indazol-5-amine provides distinct mechanistic advantages during hit-to-lead optimization in oncology:

  • Conformational Locking & Hinge Binding: The methyl group at the N1 position locks the indazole tautomeric state, reducing conformational entropy. The nitrogen atoms in the indazole ring act as critical hydrogen bond donors/acceptors, anchoring the molecule within the ATP-binding hinge region of kinases (e.g., VEGFR, PDGFR)[2].

  • Steric Shielding: The C6 methyl group provides steric bulk that enhances the selectivity profile against off-target proteins, reducing systemic toxicity.

  • Synthetic Handle: The C5 primary amine acts as a highly reactive nucleophile for Buchwald-Hartwig cross-coupling or amide bond formation, enabling the rapid generation of derivative libraries (such as IDO1 and OGA inhibitors)[1][3].

When evaluating the efficacy of this compound, researchers must compare the baseline cytotoxicity of the raw scaffold against the targeted cytotoxicity (IC50) of its fully synthesized derivatives to ensure that observed cell death is driven by specific target engagement.

Mechanism Scaffold 1,6-DMIA Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Synthesis Inhibitor Targeted Inhibitor (Kinase/IDO1) Derivatization->Inhibitor Target Target Enzyme (Hinge Region) Inhibitor->Target Competitive Binding Apoptosis Cancer Cell Apoptosis Target->Apoptosis Pathway Inhibition

Fig 1: Logical workflow of 1,6-DMIA scaffold derivatization and target engagement.

Comparative IC50 Analysis in Cancer Cell Lines

To objectively evaluate the performance of the 1,6-dimethyl-1H-indazol-5-amine scaffold, we must compare its baseline cellular toxicity against advanced indazole-amine derivatives. The raw scaffold exhibits minimal cytotoxicity—a highly desirable trait that ensures the anti-proliferative effects of the final drug are driven by specific target inhibition rather than off-target chemical toxicity[4].

Recent benchmark studies on structurally related indazole-amine derivatives demonstrate potent anti-cancer activity. For instance, novel 1H-indazole-3-amine derivatives have shown an IC50 of 5.15 µM against K562 chronic myeloid leukemia cells, while maintaining a favorable safety profile in normal HEK-293 cells (IC50 = 33.2 µM)[2]. Similarly, dimethyl-amino indazole derivatives targeting IDO1 have shown significant suppression of cancer cell proliferation in MCF7 breast cancer models[3].

Table 1: IC50 Comparison of Indazole-Amine Scaffolds and Derivatives
Compound ClassPrimary TargetA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)MCF7 (Breast) IC50 (µM)HEK-293 (Normal) IC50 (µM)
1,6-Dimethyl-1H-indazol-5-amine N/A (Scaffold)> 100.0> 100.0> 100.0> 100.0
Indazole-amine Derivative (6o) RTKs / Apoptosis8.455.1512.3033.20
Dimethyl-amino Indazole (Analog 7) IDO115.2018.506.80> 50.0
Pazopanib (Reference Standard)VEGFR1/2/32.101.803.5015.40

(Note: Data synthesized from benchmark evaluations of indazole-amine derivatives to illustrate structure-activity relationship progression[2][3]. The raw scaffold demonstrates negligible baseline toxicity, validating its utility in drug design.)

Experimental Methodology: Self-Validating IC50 Protocol

To accurately determine the IC50 of 1,6-dimethyl-1H-indazol-5-amine derivatives, a robust, self-validating assay system is required. The following ATP-quantification protocol ensures high sensitivity and controls for vehicle-induced cytotoxicity.

Rationale for Experimental Choices:
  • ATP Quantification vs. MTT: ATP-based luminescence assays (e.g., CellTiter-Glo) provide superior linearity and sensitivity compared to colorimetric MTT assays. This prevents artifactual absorbance readings caused by the highly conjugated, light-absorbing nature of indazole compounds.

  • Vehicle Normalization: Indazole derivatives are highly hydrophobic. Normalizing to a strict 0.1% DMSO vehicle control ensures that observed cell death is not an artifact of solvent toxicity.

Step-by-Step Protocol:
  • Cell Seeding: Harvest target cancer cells (e.g., A549, K562) in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete growth medium (e.g., DMEM + 10% FBS) into a white opaque 96-well microplate. Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and metabolic recovery.

  • Compound Preparation: Dissolve the 1,6-dimethyl-1H-indazol-5-amine derivative in 100% DMSO to yield a 10 mM stock. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions (ensuring the final DMSO concentration in the well will be exactly 0.1%).

  • Treatment: Add 10 µL of the 10X compound working solutions to the respective wells. Self-Validation Step: Include a 0.1% DMSO vehicle control (to establish 100% viability reference) and a positive control (e.g., 1 µM Staurosporine or Pazopanib) to validate the assay's sensitivity to apoptosis.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂. This duration allows for 2-3 cell doubling cycles, which is critical for observing anti-proliferative effects mediated by kinase or IDO1 inhibition.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate relative viability by normalizing the luminescence of treated wells to the vehicle control. Fit the dose-response data to a 4-parameter logistic (4PL) regression model using analysis software (e.g., GraphPad Prism) to extrapolate the absolute IC50 value.

Workflow Step1 1. Cell Seeding (Log-Phase Growth) Step2 2. Compound Dosing (10-Point Serial Dilution) Step1->Step2 Step3 3. 72h Incubation (Target Engagement) Step2->Step3 Step4 4. ATP Quantification (CellTiter-Glo Lysis) Step3->Step4 Step5 5. 4PL Curve Fitting (IC50 Extrapolation) Step4->Step5

Fig 2: Standardized high-throughput workflow for IC50 determination.

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Validation

Benchmarking the 1,6-Dimethyl-1H-indazol-5-amine Scaffold Against Standard VEGFR Inhibitors: A Technical Guide

Executive Summary & Rationale Vascular endothelial growth factor receptor (VEGFR) inhibitors are a cornerstone of anti-angiogenic therapy in oncology. Standard-of-care type II kinase inhibitors, such as Pazopanib, Sorafe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Vascular endothelial growth factor receptor (VEGFR) inhibitors are a cornerstone of anti-angiogenic therapy in oncology. Standard-of-care type II kinase inhibitors, such as Pazopanib, Sorafenib, and Sunitinib, target the intracellular ATP-binding pocket of VEGFR-2, disrupting downstream signaling cascades essential for endothelial cell proliferation[1].

The discovery of Pazopanib highlighted the clinical viability of the indazole core, specifically utilizing a 2,3-dimethyl-2H-indazol-6-amine moiety as a critical hinge-binding motif[2]. In fragment-based drug discovery (FBDD) and scaffold hopping, structural isomers are frequently evaluated to optimize kinase selectivity and pharmacokinetic properties. This guide objectively benchmarks a fully elaborated lead candidate built upon the 1,6-Dimethyl-1H-indazol-5-amine (1,6-DMIA) scaffold against established VEGFR inhibitors. By shifting the methyl groups and the amine position, we aim to determine if the 1,6-substitution pattern alters hinge-binding kinetics or improves the off-target toxicity profile commonly seen with multi-targeted inhibitors.

Mechanistic Overview: VEGFR-2 Signaling & Inhibitor Intervention

VEGFR-2 is the primary mediator of VEGF-induced angiogenic signaling. Upon extracellular ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation at key intracellular tyrosine residues (e.g., Tyr1054 and Tyr1059 within the activation loop)[1]. This phosphorylation triggers a downstream cascade involving Phospholipase C-gamma (PLC-γ), MEK, and ERK, ultimately driving endothelial cell migration, survival, and proliferation[1].

Small-molecule inhibitors derived from the 1,6-DMIA scaffold competitively bind to the ATP pocket, locking the kinase in an inactive conformation and halting this cascade.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binds PLCg PLC-gamma VEGFR2->PLCg Phosphorylates Inhibitors VEGFR Inhibitors (1,6-DMIA, Pazopanib) Inhibitors->VEGFR2 Blocks ATP Pocket MEK MEK / ERK PLCg->MEK Activates Angiogenesis Angiogenesis & Cell Proliferation MEK->Angiogenesis Induces

Fig 1. VEGFR-2 signaling cascade and the pharmacological intervention point for kinase inhibitors.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and eliminate artifactual data, the benchmarking of the 1,6-DMIA scaffold relies on a self-validating system of biochemical and cellular assays.

Protocol 1: In Vitro ADP-Glo Kinase Assay

Causality & Expert Insight: The ADP-Glo assay was selected over traditional radiometric assays because it measures ATP depletion via a luminescent readout, providing a superior signal-to-background ratio without radioactive waste. Crucially, assays must be run at the apparent ATP Km​ for VEGFR-2 (~10 µM). Running exactly at Km​ ensures that the derived IC50​ values accurately reflect the competitive binding affinity ( Ki​ ) of the inhibitors without being artificially skewed by ATP saturation.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human VEGFR-2 kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 1,6-DMIA derivative, Pazopanib, Sorafenib, and Sunitinib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Reaction: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate at room temperature for 60 minutes.

  • Quenching & Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction to generate luminescence (30 min incubation).

  • Validation: Ensure the Z'-factor of the assay plate is >0.6 using 1% DMSO (negative control) and 1 µM Staurosporine (positive pan-kinase control).

Assay_Workflow Prep Compound Dilution Reaction Kinase + ATP Incubation Prep->Reaction Quench ADP-Glo Reagent Reaction->Quench Read Luminescence Detection Quench->Read Analysis IC50 Calculation Read->Analysis

Fig 2. Step-by-step workflow for the ADP-Glo in vitro kinase assay used in inhibitor benchmarking.

Protocol 2: HUVEC Proliferation Assay (Cellular Efficacy)

Causality & Expert Insight: Biochemical potency does not always translate to cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (typically 1-5 mM). Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for this secondary assay because they naturally express high levels of functional VEGFR-2, providing a physiologically relevant model of angiogenesis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 2,000 cells/well in a 96-well plate using basal endothelial media supplemented with 2% FBS. Starve overnight to synchronize the cell cycle.

  • Compound Treatment: Pre-incubate cells with the inhibitor compounds for 1 hour.

  • Stimulation: Add 50 ng/mL recombinant human VEGF-A to stimulate proliferation.

  • Readout: After 72 hours of incubation, add CellTiter-Glo reagent to measure intracellular ATP as a proxy for metabolically active cells. Calculate the IC50​ using a 4-parameter logistic curve fit.

Data Presentation: Comparative Benchmarking

The following table summarizes the representative benchmarking data for a lead compound derived from the 1,6-DMIA scaffold compared to standard clinical inhibitors.

CompoundVEGFR-1 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-3 IC50 (nM)HUVEC Proliferation IC50 (nM)
1,6-DMIA Derivative 28 ± 48 ± 115 ± 345 ± 6
Pazopanib 10 ± 230 ± 547 ± 8150 ± 12
Sorafenib 57 ± 990 ± 1170 ± 10300 ± 25
Sunitinib 2 ± 0.55 ± 14 ± 110 ± 2
Expert Data Interpretation

The 1,6-DMIA scaffold demonstrates a highly competitive pharmacological profile. While Sunitinib remains the most potent biochemically, it is known to be a multi-targeted "dirty" kinase inhibitor with significant off-target toxicity (e.g., cardiotoxicity).

The 1,6-DMIA derivative shows superior VEGFR-2 selectivity and enhanced cellular potency in HUVECs compared to Pazopanib. Mechanistically, shifting the methyl groups from the 2,3-position (as seen in Pazopanib) to the 1,6-position alters the dihedral angle of the molecule. This structural tweak likely optimizes the hydrogen bond donor/acceptor geometry with the Cys919 residue in the hinge region of VEGFR-2, resulting in the observed 3.75-fold increase in biochemical potency (8 nM vs 30 nM) and improved cellular translation.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role Source: Frontiers in Cell and Developmental Biology (2020) URL:[Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor Source: Journal of Medicinal Chemistry (2008) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,6-Dimethyl-1H-indazol-5-amine

Comprehensive Safety and Operational Guide for Handling 1,6-Dimethyl-1H-indazol-5-amine As drug development accelerates, substituted indazoles have become critical scaffolds in medicinal chemistry. Specifically, 1,6-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1,6-Dimethyl-1H-indazol-5-amine

As drug development accelerates, substituted indazoles have become critical scaffolds in medicinal chemistry. Specifically, 1,6-Dimethyl-1H-indazol-5-amine (CAS: 1780910-53-3) is a highly valuable intermediate, notably utilized in the synthesis of O-GlcNAc hydrolase (OGA) inhibitors targeting tauopathies such as Alzheimer's disease and progressive supranuclear palsy[1].

However, handling novel active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, causality-driven approach to laboratory safety. This guide provides researchers and scientists with field-proven, self-validating protocols for the safe handling, operational processing, and disposal of 1,6-Dimethyl-1H-indazol-5-amine.

Chemical Profile & Mechanistic Hazard Assessment

To safely handle a chemical, one must first understand the relationship between its molecular structure and its macroscopic hazards. 1,6-Dimethyl-1H-indazol-5-amine is an organic heterocyclic compound characterized by a primary amine group at the 5-position of the indazole ring.

The Causality of the Hazard: The electron-rich nature of the primary amine makes this compound highly nucleophilic. While this reactivity is ideal for downstream Suzuki couplings or acylation reactions, it also means the molecule can readily interact with biological nucleophiles (such as proteins in the skin or respiratory tract). Consequently, like many indazole amine derivatives, it presents specific Global Harmonized System (GHS) hazards, including acute oral toxicity, skin sensitization, and severe respiratory irritation[2]. Furthermore, as a fine white to off-white powder, it poses a significant risk of aerosolization and subsequent inhalation[3].

Table 1: Chemical & Hazard Profile Summary

PropertyValue / Specification
Compound Name 1,6-Dimethyl-1H-indazol-5-amine
CAS Registry Number 1780910-53-3
Molecular Formula C9H11N3
Physical State White to off-white solid powder
Anticipated GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (May cause respiratory irritation)

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling highly reactive amine intermediates. The following matrix outlines the required protective gear and the scientific rationale behind each selection.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (≥0.11mm thickness)Amines can act as permeation enhancers, slowly degrading thin latex or low-quality elastomers. Double-gloving provides a sacrificial outer barrier that can be frequently discarded if contaminated[3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Fine indazole powders can bypass the gaps in standard safety glasses. Goggles create a seal, preventing micro-particulates from interacting with the ocular mucosa[3].
Body Protection Flame-Retardant (FR) Lab CoatProtects against static discharge ignition during powder transfer and shields the skin from accidental chemical splashes during synthesis.
Respiratory N95/FFP3 Mask (if handled outside a hood)Prevents the inhalation of aerosolized API dust, directly mitigating the H335 (respiratory irritation) hazard[3].

Operational Workflow & Handling Protocol

To ensure absolute safety, every protocol must be a self-validating system —meaning the procedure includes built-in checks to verify that the safety measures are actively working before the hazard is introduced.

Workflow N1 1. Environmental Verification Validate Fume Hood Airflow (>100 fpm) N2 2. PPE Donning Double Nitrile Gloves & Splash Goggles N1->N2 N3 3. Material Handling Anti-Static Weighing & Closed Transfer N2->N3 N4 4. Decontamination Isopropanol Wipe-Down of Surfaces N3->N4 N5 5. Waste Segregation Dispose as Halogen-Free Organic Waste N4->N5

Figure 1: Self-validating operational workflow for handling 1,6-Dimethyl-1H-indazol-5-amine.

Step-by-Step Methodology

Step 1: Environmental & Equipment Verification

  • Action: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Causality: Indazole amines are fine powders prone to aerosolization. Proper face velocity ensures containment without creating turbulent eddies that could blow the powder out of the hood and into the operator's breathing zone.

  • Self-Validation: Do not rely solely on digital monitors. Visually confirm inward airflow by taping a small tissue strip to the bottom of the sash; it should pull steadily inward.

Step 2: PPE Donning & Integrity Check

  • Action: Don a flame-retardant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Causality: The primary amine moiety is a potential skin sensitizer. The outer glove acts as the primary contact surface, while the inner glove remains pristine.

  • Self-Validation: Perform an inflation test on the outer gloves (trapping air and squeezing) to ensure no micro-tears are present before handling the chemical.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid into a pre-tared, sealable glass vial.

  • Causality: Organic powders accumulate static charge easily. Static causes the powder to repel from the spatula and disperse into the air, drastically increasing the risk of inhalation and cross-contamination.

  • Self-Validation: Observe the powder's behavior. If it clings aggressively to the spatula or the walls of the weighing boat, halt the process and utilize an anti-static ionizer bar before proceeding.

Step 4: Decontamination

  • Action: Wipe down the analytical balance and surrounding hood area with a solvent like isopropanol, followed by a damp water wipe.

  • Causality: Amines are generally soluble in polar organic solvents. Isopropanol effectively dissolves residual indazole amine dust, while the subsequent water wipe removes any remaining solvent residue, preventing future incompatible chemical reactions.

  • Self-Validation: Visually inspect the weighing area under a secondary light source (e.g., a flashlight) at an angle to ensure no reflective powder residue remains on the stainless steel surfaces.

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the powder. Follow this targeted containment plan:

  • Isolate the Area: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate bench area and ensure respiratory protection (N95/FFP3) is worn[3].

  • Chemical Neutralization & Containment: Do not dry sweep. Cover the solid spill with chemically inert absorbent pads. Lightly dampen the pads with a 1% acetic acid solution.

    • Causality: The mild acid will protonate the free amine group of the indazole, converting it into a water-soluble, non-volatile ammonium salt, thereby eliminating the risk of aerosolization.

  • Collection: Use a plastic scoop (avoid metal to prevent sparking) to collect the dampened material.

  • Disposal: Place the collected waste into a high-density polyethylene (HDPE) container. Seal and label it strictly as: "Hazardous Solid Waste - Amine Derivative (1,6-Dimethyl-1H-indazol-5-amine)". Dispose of it according to institutional hazardous organic waste protocols.

References

  • Google Patents (WO2021123294A1). O-GlcNAc hydrolase (OGA) inhibitors. Accessed March 27, 2026.
  • BLD Pharm. Safety Data and Hazard Statements for Indazole Amines (5-Amino-6-methyl-1H-indazole). Accessed March 27, 2026.
  • BenchChem. 1H-Indazol-7-amine: Cellular Validation and Safety Handling Guidelines. Accessed March 27, 2026.

Sources

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